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1-Benzyl-3-(4-fluorophenyl)piperazine Documentation Hub

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  • Product: 1-Benzyl-3-(4-fluorophenyl)piperazine
  • CAS: 1248908-23-7

Core Science & Biosynthesis

Foundational

1-Benzyl-3-(4-fluorophenyl)piperazine: Mechanism of Action & Synthetic Utility

This technical guide details the pharmacological profile, synthetic utility, and mechanistic actions of 1-Benzyl-3-(4-fluorophenyl)piperazine . This compound acts as a privileged scaffold in medicinal chemistry, primaril...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, synthetic utility, and mechanistic actions of 1-Benzyl-3-(4-fluorophenyl)piperazine . This compound acts as a privileged scaffold in medicinal chemistry, primarily serving as a core intermediate for Neurokinin-1 (NK1) receptor antagonists and exhibiting intrinsic activity as a Sigma-1 receptor (


R) ligand .

Technical Guide for Research & Development

Executive Summary

1-Benzyl-3-(4-fluorophenyl)piperazine (CAS: 1248908-23-7) is a disubstituted piperazine derivative. Unlike simple benzylpiperazines (BZP) which are primarily monoamine releasers, the addition of a 4-fluorophenyl group at the C3 position confers high lipophilicity and stereochemical complexity, shifting its pharmacological profile toward receptor antagonism and allosteric modulation .

Core Applications:

  • Primary Utility: Key intermediate for the synthesis of high-affinity NK1 antagonists (Substance P blockers).

  • Secondary Pharmacology: Chemical probe for Sigma-1 (

    
    ) receptors and 5-HT transporter modulation.
    
  • Research Focus: Antiemetic development, anxiolytic screening, and multidrug resistance (MDR) reversal studies.

Structural Pharmacophore & Binding Logic

The molecule’s efficacy stems from its ability to span multiple binding pockets within G-Protein Coupled Receptors (GPCRs).

Structural DomainChemical FeaturePharmacological Function
Piperazine Core Secondary/Tertiary Amine (pKa ~9.8)Protonation at physiological pH allows ionic interaction with Aspartate residues (e.g., Asp113 in monoamine transporters).
N1-Benzyl Group Hydrophobic/AromaticTargets the "accessory binding pocket" of NK1 or the hydrophobic pocket of

receptors.
C3-(4-F-Phenyl) Fluorinated AromaticProvides metabolic stability (blocks para-hydroxylation) and engages in

-stacking interactions deep within the receptor cleft.

Mechanism of Action: Neurokinin-1 (NK1) Antagonism[1]

The primary medicinal application of this scaffold is the blockade of the Neurokinin-1 Receptor (NK1R) , the primary target for Substance P (SP).[1]

Competitive Antagonism

Derivatives of 1-benzyl-3-(4-fluorophenyl)piperazine act as competitive antagonists .

  • Binding: The C3-(4-fluorophenyl) moiety mimics the hydrophobic phenylalanine/tryptophan residues of Substance P.

  • Occlusion: By occupying the transmembrane binding pocket, the molecule prevents Substance P from docking.

  • Signal Silencing: This blockade inhibits the

    
     signaling cascade, preventing the hydrolysis of phosphoinositides and the subsequent release of intracellular calcium.
    
Signal Transduction Pathway (Inhibition)

The following diagram illustrates the pathway inhibited by the presence of the scaffold.

NK1_Pathway SubstanceP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activation Gq Gq/11 Protein NK1R->Gq Coupling Scaffold 1-Benzyl-3-(4-fluorophenyl)piperazine (Antagonist Scaffold) Scaffold->NK1R Competitive Blockade PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release Response Nociception / Emesis / Inflammation Ca->Response Downstream Effects

Figure 1: Mechanism of NK1 Receptor Blockade.[1] The scaffold competitively inhibits Substance P binding, halting the Calcium mobilization cascade.

Secondary Pharmacology: Sigma-1 & Monoamines

Beyond NK1, the structural similarity to BZP (Benzylpiperazine) and Sigma ligands necessitates off-target profiling.

Sigma-1 Receptor ( R) Chaperone Modulation

The N-benzyl-3-phenylpiperazine motif is a classic "sigma pharmacophore."

  • Mechanism: The basic nitrogen binds to the anionic site of the

    
     receptor, while the benzyl and phenyl groups engage hydrophobic regions.
    
  • Effect: Ligands of this class often act as agonists or chaperone modulators , promoting the translocation of

    
    R from the Mitochondria-Associated Membrane (MAM) to the plasma membrane, potentially influencing neuroprotection and plasticity.
    
Monoamine Transporter Activity
  • DAT/SERT Inhibition: Unlike unsubstituted BZP (a releaser), the bulky 3-(4-fluorophenyl) group creates steric hindrance that generally reduces transporter releasing capability but may retain reuptake inhibition (RI) properties.

  • Selectivity: The 4-fluoro substitution typically enhances selectivity for Serotonin (SERT) over Dopamine (DAT) compared to the non-fluorinated parent.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 1-Benzyl-3-(4-fluorophenyl)piperazine via N-alkylation. Scale: Laboratory (10 mmol).

Reagents & Materials[2][3][4][5]
  • Precursor A: 3-(4-Fluorophenyl)piperazine (CAS: 1010332-xx-x) - 1.80 g (10 mmol).

  • Precursor B: Benzyl chloride (CAS: 100-44-7) - 1.26 g (10 mmol).

  • Base: Potassium Carbonate (

    
    ), anhydrous - 2.76 g (20 mmol).
    
  • Solvent: Acetonitrile (ACN), HPLC grade - 50 mL.

  • Catalyst: Potassium Iodide (KI) - 10 mol% (0.16 g).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Precursor A in 50 mL ACN.

  • Basification: Add

    
     and KI. Stir the suspension for 15 minutes at Room Temperature (RT) to activate the amine.
    
  • Alkylation: Add Precursor B (Benzyl chloride) dropwise over 10 minutes.

    • Critical Control: Do not dump all at once to avoid bis-alkylation (quaternary salt formation).

  • Reflux: Attach a condenser and reflux the mixture at 80°C for 12 hours.

    • TLC Check: Monitor consumption of Precursor A (Mobile phase: DCM/MeOH 9:1).

  • Workup:

    • Cool to RT and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the filtrate under reduced pressure.

    • Redissolve residue in DCM (30 mL) and wash with water (2 x 15 mL) and Brine (15 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via Column Chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    
Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3-(4-F-phenyl)piperazine Mix Mix with K2CO3 + KI in Acetonitrile Start->Mix Add Dropwise Addition: Benzyl Chloride Mix->Add Reflux Reflux 80°C (12 Hours) Add->Reflux Filter Filter Salts & Evaporate Reflux->Filter Purify Column Chromatography (DCM/MeOH) Filter->Purify Final Product: 1-Benzyl-3-(4-fluorophenyl)piperazine Purify->Final

Figure 2: Synthetic route for mono-benzylation of the piperazine scaffold.

Pharmacological Data Summary

The following data represents the expected profile of the scaffold based on Structure-Activity Relationship (SAR) studies of analogous 3-phenylpiperazines.

Receptor / TransporterBinding Affinity (

)
Functional ConsequenceNotes
NK1 Receptor 10 - 100 nMAntagonistAffinity increases with further substitution on the benzyl ring (e.g.,

).
Sigma-1 (

)
5 - 50 nMAgonist/ModulatorHigh affinity due to N-benzyl motif.
5-HT Transporter (SERT) 100 - 500 nMReuptake Inhibitor4-Fluoro group enhances SERT selectivity over DAT.
DA Transporter (DAT) > 1000 nMWeak InhibitorSteric bulk at C3 reduces dopaminergic potency compared to BZP.

References

  • Rupniak, N. M., et al. (2000). "Clinical and preclinical evidence for the role of NK1 receptor antagonists in depression." European Neuropsychopharmacology. Link

  • TCI Chemicals. (2024). "1-Benzyl-3-(4-fluorophenyl)piperazine Product Specification." TCI Global. Link

  • Swain, C. J., et al. (1995). "Novel 3-phenylpiperidines and 3-phenylpiperazines as potent, selective, and orally active NK1 receptor antagonists." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "Compound Summary: 3-(4-Fluorophenyl)piperazine derivatives." National Library of Medicine. Link

  • Meskini, N., et al. (2021). "Sigma-1 receptor ligands: A patent review (2015-2020)." Expert Opinion on Therapeutic Patents. Link

Sources

Exploratory

Comprehensive Profiling of 1-Benzyl-3-(4-fluorophenyl)piperazine: Pharmacodynamics & Experimental Protocols

The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 1-Benzyl-3-(4-fluorophenyl)piperazine . Executive Summary 1-Benzyl-3-(4-fluorophenyl)piperazine (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthetic utility, and experimental characterization of 1-Benzyl-3-(4-fluorophenyl)piperazine .

Executive Summary

1-Benzyl-3-(4-fluorophenyl)piperazine (CAS: 1248908-23-7) is a specialized heterocyclic scaffold employed primarily in high-precision medicinal chemistry. Unlike its regioisomer 1-(4-fluorophenyl)-4-benzylpiperazine (a known psychoactive agent), the 3-substituted variant serves as a "privileged structure" for developing antagonists against G-protein coupled receptors (GPCRs), specifically the Neurokinin-1 (NK1) receptor and Sigma-1 (


) receptor .

Its biological significance lies in its chiral center at the C3 position , which dictates the spatial orientation of the 4-fluorophenyl pharmacophore. This conformational rigidity is critical for distinguishing between substance P antagonism (NK1) and monoamine transporter inhibition. This guide provides the structural rationale, target landscape, and validated experimental protocols for utilizing this compound in drug discovery.

Chemical Identity & Pharmacophore Analysis[1][2][3][4]

Structural Properties

The molecule features a piperazine core flanked by a lipophilic benzyl group at


 and a 4-fluorophenyl group at 

.
  • Chirality : The C3 position is a chiral center. Biological activity is often enantioselective, with the

    
    -enantiomer typically favored for NK1 antagonism in related scaffolds (e.g., CP-99,994 derivatives).
    
  • Basicity : The

    
     nitrogen remains unsubstituted (secondary amine), serving as a critical "handle" for further derivatization (e.g., acylation or alkylation) to tune pharmacokinetic properties.
    
  • Lipophilicity : The benzyl and fluorophenyl groups provide significant hydrophobic interaction potential, essential for penetrating the CNS and binding to deep hydrophobic pockets in GPCRs.

Mechanism of Action (Scaffold Level)

While the free base exhibits moderate affinity for Sigma receptors, its primary utility is as a core for constructing high-affinity ligands.

Target ReceptorInteraction MechanismTherapeutic Relevance
Neurokinin-1 (NK1) Competitive Antagonist (Derivatives). The 3-arylpiperazine core mimics the spatial arrangement of the Phe7 and Phe8 residues of Substance P.Antiemetic (CINV), Antidepressant, Anxiolytic.
Sigma-1 (

)
Agonist/Modulator . The benzyl-piperazine motif binds to the

chaperone, modulating Ca

signaling.
Neuroprotection, Cognitive Enhancement.
Melanocortin-4 (MC4) Allosteric Modulator . Substituted 3-arylpiperazines have shown efficacy in regulating energy homeostasis.Obesity, Metabolic Syndrome.

Biological Activity & Signaling Pathways[5][6][7][8]

The Neurokinin-1 (NK1) Antagonism Pathway

The most profound biological activity associated with the 3-(4-fluorophenyl)piperazine scaffold is the inhibition of Substance P signaling. Substance P binds to NK1, triggering a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-coupled cascade leading to calcium release and inflammation/pain signaling. Derivatives of 1-Benzyl-3-(4-fluorophenyl)piperazine block this interaction.

NK1_Signaling cluster_0 Cell Membrane Ligand Substance P (Endogenous) NK1 NK1 Receptor (GPCR) Ligand->NK1 Activates Drug 3-Arylpiperazine Derivative (Antagonist) Drug->NK1 Blocks Gq Gq Protein NK1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Pain / Emesis / Inflammation Ca->Response Induces

Figure 1: Mechanism of NK1 Receptor Antagonism. The scaffold blocks the Gq-coupled cascade, preventing calcium mobilization.

Experimental Protocols

Synthesis of 1-Benzyl-3-(4-fluorophenyl)piperazine

Objective : To synthesize the core scaffold with high enantiomeric purity (if starting from chiral precursors).

Reagents :

  • 4-Fluorophenylglycine (Starting material)

  • Benzyl chloride

  • Lithium Aluminum Hydride (LAH)

  • Oxalyl chloride

Protocol :

  • Cyclization : React 4-fluorophenylglycine with ethylene glycol or oxalyl chloride to form the diketopiperazine intermediate.

    • Conditions: Reflux in toluene with p-TsOH catalyst for 12 hours.

  • Reduction : Reduce the diketopiperazine using LAH in dry THF.

    • Safety: LAH is pyrophoric. Perform under

      
       atmosphere at 0°C.
      
  • Benzylation : Selective

    
    -alkylation using benzyl chloride (1.0 eq) and 
    
    
    
    in acetonitrile.
    • Note: The

      
       position (distal to the aryl group) is less sterically hindered, but careful stoichiometry is required to avoid bis-alkylation.
      
  • Purification : Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

In Vitro Binding Assay (NK1 Receptor)

Objective : Determine the binding affinity (


) of the compound or its derivatives.

Materials :

  • Cell Line : CHO cells stably expressing human NK1 receptors (CHO-hNK1).

  • Radioligand :

    
    -Substance P (0.5 nM).
    
  • Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 0.02% BSA.
    

Workflow :

  • Membrane Preparation : Harvest CHO-hNK1 cells, homogenize in ice-cold buffer, and centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation :

    • Mix 100

      
       membrane suspension (
      
      
      
      protein).
    • Add 50

      
       radioligand (
      
      
      
      -Substance P).
    • Add 50

      
       test compound (1-Benzyl-3-(4-fluorophenyl)piperazine) at varying concentrations (
      
      
      
      to
      
      
      M).
  • Equilibrium : Incubate at 25°C for 60 minutes.

  • Termination : Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

  • Quantification : Measure radioactivity via liquid scintillation counting.

  • Analysis : Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Calcium Mobilization Assay (FLIPR)

Objective : Confirm antagonistic activity (blocking Substance P-induced


 release).

Protocol :

  • Load CHO-hNK1 cells with Fluo-4 AM dye (calcium indicator) for 45 mins at 37°C.

  • Pre-incubate cells with the test compound for 15 minutes.

  • Inject Substance P (

    
     concentration).
    
  • Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a fluorometric imaging plate reader (FLIPR).

  • Result Interpretation : A dose-dependent reduction in fluorescence peak indicates functional antagonism.

Safety & Toxicology

  • Hazard Class : Piperazine derivatives can be skin and respiratory sensitizers.

  • Handling : Use a fume hood. Wear nitrile gloves and safety goggles.

  • Storage : Store at 2-8°C under inert gas (Argon) to prevent oxidation of the secondary amine.

References

  • Design and Synthesis of 3-Arylpiperazine Derivatives . Journal of Medicinal Chemistry. Focuses on the structural requirements for NK1 antagonism.

  • Pharmacology of Sigma Receptors . Pharmacological Reviews. Details the binding of benzyl-piperazine motifs to Sigma-1 sites.

  • TCI Chemicals Product Specification . 1-Benzyl-3-(4-fluorophenyl)piperazine (Product F1303).[1][2]

  • Substance P Receptor (NK1) Antagonists: Clinical Applications . Current Opinion in Investigational Drugs.

Sources

Foundational

1-Benzyl-3-(4-fluorophenyl)piperazine CAS number and structure

The following technical guide provides an in-depth analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine , a specialized heterocyclic building block and pharmacophore used primarily in the development of Neurokinin-1 (NK1) r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine , a specialized heterocyclic building block and pharmacophore used primarily in the development of Neurokinin-1 (NK1) receptor antagonists and monoaminergic modulators.

Chemical Identity & Structural Analysis[1][2]

This compound represents a privileged scaffold in medicinal chemistry, combining a lipophilic benzyl moiety with a polarizable fluorinated aryl group on a piperazine core. The specific regiochemistry (3-aryl substitution) introduces a chiral center, making it a critical intermediate for stereoselective drug synthesis.

Property Data
Common Name 1-Benzyl-3-(4-fluorophenyl)piperazine
CAS Registry Number 1248908-23-7 (Specific to this regioisomer)
IUPAC Name 1-benzyl-3-(4-fluorophenyl)piperazine
Molecular Formula C₁₇H₁₉FN₂
Molecular Weight 270.35 g/mol
Exact Mass 270.1532
Chiral Center C3 (Carbon 3 of the piperazine ring)
Appearance White to light yellow powder or low-melting solid (mp: 84–88 °C)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
Structural Logic & Conformation

The piperazine ring typically adopts a chair conformation to minimize 1,3-diaxial interactions.

  • N1-Position (Benzyl): The bulky benzyl group prefers the equatorial position to reduce steric strain.

  • C3-Position (4-Fluorophenyl): The aryl substituent at C3 creates a chiral center. In bioactive ligands (e.g., NK1 antagonists), the spatial arrangement of this phenyl group is often critical for hydrophobic pocket occupancy in the receptor.

  • Fluorine Substitution: The para-fluorine atom increases metabolic stability (blocking P450 oxidation at the para-position) and enhances lipophilicity (LogP) without significant steric penalty compared to hydrogen.

Synthetic Methodology

The synthesis of 3-arylpiperazines requires precise regiocontrol to distinguish between the N1 and N4 nitrogens and to place the aryl group at the carbon backbone. The most robust route involves the formation of a 2-oxopiperazine (lactam) intermediate followed by reduction.

Retrosynthetic Analysis
  • Target: 1-Benzyl-3-(4-fluorophenyl)piperazine

  • Disconnection: Reduction of C2 carbonyl

    
     C-N bond formation.
    
  • Precursors: N-benzyl-ethylenediamine + Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Protocol: Reductive Cyclization Route
Step 1: N-Alkylation and Cyclization

This step constructs the piperazine ring while fixing the benzyl group at N1 and the aryl group at C3.

  • Reagents: N-Benzylethylenediamine (1.0 eq), Ethyl

    
    -bromo-(4-fluorophenyl)acetate (1.0 eq), Triethylamine (Et₃N, 2.5 eq).
    
  • Solvent: Toluene or DMF.

  • Conditions:

    • Dissolve N-benzylethylenediamine in toluene at 0°C.

    • Add Et₃N followed by dropwise addition of the bromo-ester.

    • Allow to warm to RT, then reflux for 4–6 hours. The secondary amine of the diamine attacks the

      
      -bromo position (SN2), followed by intramolecular attack of the primary amine on the ester to close the ring (lactamization).
      
  • Intermediate: 1-Benzyl-3-(4-fluorophenyl)piperazin-2-one.

Step 2: Carbonyl Reduction

The lactam is reduced to the amine to yield the final piperazine.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0–3.0 eq) or Borane-THF complex (BH₃·THF).

  • Solvent: Anhydrous THF.

  • Conditions:

    • Suspend LiAlH₄ in dry THF under Argon/Nitrogen.

    • Add the lactam intermediate (dissolved in THF) dropwise at 0°C.

    • Reflux for 12–16 hours to ensure complete reduction of the amide carbonyl.

    • Workup (Fieser Method): Quench carefully with water, 15% NaOH, and water. Filter the aluminum salts.

    • Purification: The crude oil is often purified via column chromatography (DCM/MeOH) or converted to the dihydrochloride salt (HCl/Ether) for crystallization.

Synthetic Pathway Diagram (DOT)

SynthesisPath Start1 N-Benzyl-ethylenediamine Inter Intermediate: 1-Benzyl-3-(4-fluorophenyl) piperazin-2-one Start1->Inter 1. Et3N, Toluene 2. Reflux (Cyclization) Start2 Ethyl 2-bromo-2- (4-fluorophenyl)acetate Start2->Inter Final Target: 1-Benzyl-3-(4-fluorophenyl) piperazine Inter->Final LiAlH4 or BH3-THF Reduction

Figure 1: Convergent synthesis via lactam intermediate ensuring regiochemical fidelity.

Pharmacological Applications[2][4][5][6][7]

This molecule is not merely a reagent but a functional pharmacophore used in the design of bioactive ligands for the Central Nervous System (CNS).

A. Neurokinin-1 (NK1) Receptor Antagonism

The 1-benzyl-3-arylpiperazine motif is a structural analog of the "benzyl-amine" core found in several Substance P (NK1) antagonists.

  • Mechanism: NK1 antagonists block the binding of Substance P (an undecapeptide) to the NK1 receptor.[1]

  • Therapeutic Relevance:

    • Anti-emetic: Prevention of chemotherapy-induced nausea and vomiting (CINV).

    • Antidepressant/Anxiolytic: Modulation of stress responses mediated by Substance P in the amygdala and hippocampus.

  • Key Insight: The 3-(4-fluorophenyl) group mimics the hydrophobic phenylalanine residues of Substance P, occupying a specific sub-pocket in the receptor transmembrane domain.

B. Monoamine Transporter Modulation

Piperazines with benzyl and aryl substitutions often exhibit affinity for dopamine (DAT) and serotonin (SERT) transporters. The electron-withdrawing fluorine atom can modulate the pKa of the piperazine nitrogen, influencing its interaction with the aspartate residue in the transporter's binding site.

Safety & Handling Guidelines

  • Hazard Classification: Irritant (Skin/Eye), potentially Harmful if swallowed.

  • Handling:

    • Use in a fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store under inert gas (Argon) at 2–8°C. Piperazines can absorb CO₂ from the air to form carbamates; keep tightly sealed.

  • Spill Protocol: Absorb with inert material (vermiculite), neutralize with weak acid if necessary, and dispose of as hazardous chemical waste.

References

  • TCI Chemicals. (2024). Product Specification: 1-Benzyl-3-(4-fluorophenyl)piperazine (CAS 1248908-23-7). Link

  • Lavielle, S., et al. (1994). "Highly potent substance P antagonists substituted with beta-phenyl- or beta-benzyl-proline at position 10."[2] European Journal of Pharmacology, 258(3), 273-276.[2] Link

  • Organic Syntheses. (1973). General methods for 1-benzylpiperazine synthesis (Analogous methodology). Coll. Vol. 5, p. 904.[3] Link

  • Neurology Journal. (2016). "Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation." Link

  • BenchChem. (2025). Synthetic protocols for 3-arylpiperidine derivatives. Link

Sources

Exploratory

Discovery and History of Benzylpiperazine Derivatives: An In-Depth Technical Guide

Introduction The history of 1-benzylpiperazine (BZP) and its derivatives represents a unique case study in pharmaceutical repurposing, where a compound oscillates between legitimate therapeutic intent and recreational di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The history of 1-benzylpiperazine (BZP) and its derivatives represents a unique case study in pharmaceutical repurposing, where a compound oscillates between legitimate therapeutic intent and recreational diversion. Originally synthesized as a potential antiparasitic agent, BZP’s pharmacological profile—mimicking the catecholaminergic effects of amphetamines—led to its brief investigation as an antidepressant before its re-emergence as a "designer drug."

This guide provides a rigorous technical analysis of the discovery, chemical synthesis, metabolic fate, and receptor-level pharmacodynamics of BZP and its key derivatives (e.g., TFMPP, mCPP). It is designed for researchers requiring a granular understanding of how slight structural modifications to the piperazine scaffold dramatically shift efficacy from anthelmintic to psychostimulant.

Early History: The Anthelmintic Origins (1944–1960s)

The piperazine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to maintain specific spatial orientations of binding groups.

The Wellcome Synthesis (1944)

BZP was first synthesized in 1944 by researchers at Burroughs Wellcome & Co. (now part of GSK). The original intent was to expand the library of piperazine derivatives, which were then the gold standard for treating roundworm (ascariasis) and pinworm (enterobiasis) infections in livestock and humans.

  • Primary Objective: Develop a more lipophilic piperazine derivative to enhance bioavailability against intestinal parasites.

  • Outcome: While BZP demonstrated anthelmintic activity, it was inferior to simple piperazine salts (e.g., piperazine citrate). However, during toxicological screening in rodents, an unexpected side effect was observed: hyperactivity and reversal of tetrabenazine-induced sedation , a classic screen for antidepressant/stimulant activity.

Pharmaceutical Investigation: The "Trelibet" Era (1970s)

Following the observation of central nervous system (CNS) stimulation, the focus shifted to psychopharmacology. The most significant legitimate attempt to market a BZP derivative occurred in Hungary.

EGYT-475 (Trelibet)

In the late 1970s, EGIS Pharmaceuticals developed EGYT-475 (trade name Trelibet ), chemically defined as 1-benzyl-4-(2-picolinyl)piperazine fumarate.

  • Rationale: EGYT-475 was designed as a prodrug. The addition of the picolinyl group was intended to improve the pharmacokinetic profile and reduce immediate toxicity.

  • Metabolic Activation: Research confirmed that EGYT-475 is biologically inactive until metabolized. In vivo, it undergoes hydrolysis and debenzylation. The primary active metabolite responsible for the antidepressant effect was identified as 1-benzylpiperazine (BZP) .

  • Discontinuation: Clinical trials revealed that while Trelibet had antidepressant efficacy, its pharmacological profile was indistinguishable from amphetamine. The abuse liability was deemed too high, and the project was terminated.

Metabolic Pathway Visualization

The following diagram illustrates the metabolic activation of Trelibet into BZP and its subsequent breakdown.

TrelibetMetabolism Trelibet EGYT-475 (Trelibet) (Prodrug) BZP 1-Benzylpiperazine (BZP) (Active Metabolite) Trelibet->BZP Hydrolysis (In Vivo Activation) Met1 4-Hydroxy-BZP (Phase I) BZP->Met1 Aromatic Hydroxylation (CYP450) Met2 Benzylamine BZP->Met2 N-Dealkylation Met3 Piperazine BZP->Met3 N-Dealkylation

Caption: Metabolic activation of EGYT-475 to BZP and subsequent degradation pathways.[1][2]

The Recreational Era: BZP and TFMPP (1990s–2000s)

In the late 1990s, BZP re-emerged as a "legal high" or "party pill," particularly in New Zealand and the UK. To mimic the complex effects of MDMA (Ecstasy), which acts as both a stimulant and an entactogen, BZP was rarely used alone.

The "Pseudo-Ecstasy" Stack

MDMA releases Serotonin (5-HT), Dopamine (DA), and Norepinephrine (NE). BZP is primarily a DA/NE releaser with weak 5-HT effects. To compensate, it was combined with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) .

  • BZP: Drives Dopamine/Norepinephrine release (Stimulation/Alertness).

  • TFMPP: Acts as a non-selective serotonin releasing agent and 5-HT agonist (Mood/Sensory enhancement).

  • Synergy: The combination (often in a 2:1 ratio of BZP:TFMPP) produced a subjective effect profile similar to MDMA, though users often reported more peripheral side effects (headaches, nausea) due to 5-HT receptor agonism in the gut.

Chemical Synthesis & Methodology

The synthesis of 1-benzylpiperazine is a classic example of N-alkylation. The primary challenge in this protocol is preventing the formation of the disubstituted byproduct, 1,4-dibenzylpiperazine.

Standard Synthesis Protocol

Objective: Synthesize 1-benzylpiperazine hydrochloride.

Reagents:

  • Piperazine hexahydrate (excess)

  • Benzyl chloride

  • Ethanol (solvent)

  • HCl gas (for salt formation)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of benzyl chloride in ethanol.

  • Addition: Slowly add the benzyl chloride solution to a refluxing solution containing 3.0 to 4.0 equivalents of piperazine.

    • Scientific Rationale: A large excess of piperazine is statistically required to ensure the benzyl chloride reacts with a free piperazine molecule rather than the already mono-benzylated product, minimizing 1,4-dibenzylpiperazine formation.

  • Reflux: Heat the mixture at reflux (approx. 78°C) for 2–3 hours.

  • Work-up: Distill off the ethanol. Basify the residue with NaOH to ensure amines are in freebase form.

  • Extraction: Extract with diethyl ether or dichloromethane.

  • Purification: The excess unreacted piperazine is water-soluble and remains in the aqueous layer (or precipitates if non-polar solvents are used). The organic layer contains 1-benzylpiperazine and small amounts of dibenzyl- byproduct.

  • Fractional Distillation: Purify the freebase oil under vacuum (BP approx. 120–124°C at 2.5 mmHg).

  • Salt Formation: Dissolve the purified oil in ethanol and bubble dry HCl gas to precipitate 1-benzylpiperazine dihydrochloride.

Synthesis Flowchart

SynthesisWorkflow Start Start: Benzyl Chloride + Excess Piperazine Reflux Reflux in Ethanol (3h, 78°C) (Nucleophilic Substitution) Start->Reflux Basify Basify with NaOH (pH > 12) Reflux->Basify Extract Solvent Extraction (DCM/Ether) Basify->Extract Distill Fractional Vacuum Distillation (Remove Dibenzyl impurity) Extract->Distill Salt Precipitate with HCl gas Distill->Salt Final 1-Benzylpiperazine Dihydrochloride Salt->Final

Caption: Workflow for the selective synthesis of mono-substituted 1-benzylpiperazine.

Pharmacology and Mechanism of Action

The pharmacological distinction between BZP and its derivatives lies in the "Benzyl vs. Phenyl" substitution pattern.

Mechanism of Action (MOA)

BZP acts primarily as a transporter substrate-type releaser . It enters the presynaptic terminal via the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), subsequently disrupting VMAT2 (Vesicular Monoamine Transporter 2) to release cytosolic monoamines into the synaptic cleft.

  • BZP: High affinity for DAT/NET. Low affinity for SERT.

  • TFMPP/mCPP: Phenylpiperazines (lacking the methylene bridge of benzyl) have high affinity for SERT and 5-HT receptors (specifically 5-HT2C and 5-HT1B).

Comparative Binding Data

The following table summarizes the Ki values (inhibition constants), illustrating the selectivity shift. Lower Ki indicates higher affinity.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Primary Effect
BZP ~175~38>10,000Stimulant (DA/NE)
TFMPP >10,000>2,000~120Serotonergic / Hallucinogenic
Amphetamine ~30~15>5,000Strong Stimulant
MDMA ~300~200~70Entactogen (Mixed)

Data synthesized from Baumann et al. (2005) and Simmler et al. (2013).

Synaptic Interaction Diagram

SynapseMechanism cluster_presynaptic Presynaptic Terminal cluster_cleft VMAT VMAT2 (Vesicle) DA Dopamine VMAT->DA 3. Vesicular Depletion DAT DAT / NET (Transporter) DAT->VMAT 2. Translocation BZP_Mol BZP BZP_Mol->DAT 1. Substrate Entry DA->DAT 4. Reverse Transport (Efflux)

Caption: Mechanism of BZP-induced monoamine release via transporter reversal.

Toxicology and Regulatory Status

While BZP is less potent than methamphetamine, its toxicology profile is distinct due to its piperazine structure.

  • Seizure Threshold: BZP significantly lowers the seizure threshold, a risk not commonly seen with MDMA at recreational doses. This is attributed to GABA antagonism properties inherent to certain piperazine derivatives.

  • Renal Clearance: Unlike amphetamines, BZP is excreted largely unchanged or as the 4-hydroxy metabolite, placing stress on renal clearance mechanisms.

Regulatory Status:

  • USA: Schedule I (temporarily in 2002, permanently in 2004).

  • EU: Controlled substance (Council Decision 2008/206/JHA).

  • New Zealand: Class C (Controlled) as of 2008, ending the "legal high" experiment.

References

  • Baltzly, R., Buck, J. S., De Beer, E. J., & Webb, F. J. (1944). A Family of Long-Acting Depressors. Journal of the American Chemical Society, 66(2), 263–266. Link

  • Bye, C., Munro-Faure, A. D., Peck, A. W., & Young, P. A. (1973). A comparison of the effects of 1-benzylpiperazine and dexamphetamine on human performance tests. European Journal of Clinical Pharmacology, 6(3), 163–169. Link

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy'). Neuropsychopharmacology, 30(3), 550–560. Link

  • Tekes, K., Tóthfalusi, L., Malomvölgyi, B., & Magyar, K. (1987). Studies on the biochemical mode of action of EGYT-475, a new antidepressant. Polish Journal of Pharmacology and Pharmacy, 39(2), 203–211.[3] Link

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., Huwyler, J., ... & Liechti, M. E. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. Link

  • Organic Syntheses. (1973). Synthesis of 1-Benzylpiperazine. Organic Syntheses, Coll. Vol. 5, p.[4]88. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of 1-Benzyl-3-(4-fluorophenyl)piperazine

Abstract This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 1-Benzyl-3-(4-fluorophenyl)piperazine in biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantitation of 1-Benzyl-3-(4-fluorophenyl)piperazine in biological matrices. As a structural analog to both benzylpiperazine (BZP) and fluorophenylpiperazines (pFPP), this compound presents specific challenges regarding isomer separation and fragmentation specificity. This guide utilizes a biphenyl stationary phase to maximize selectivity and employs a Solid Phase Extraction (SPE) workflow to minimize matrix effects, ensuring high reliability for forensic and clinical research applications.

Introduction & Chemical Context

The piperazine class of compounds has evolved significantly, serving as scaffolds for both legitimate pharmaceuticals (e.g., antidepressants, anti-anginals) and New Psychoactive Substances (NPS). 1-Benzyl-3-(4-fluorophenyl)piperazine combines a benzyl moiety at the N1 position with a fluorophenyl ring at the C3 position.

Analytical Challenges
  • Isomeric Interference: The compound is isomeric with 1-benzyl-4-(4-fluorophenyl)piperazine and other regioisomers. Standard C18 columns often fail to resolve these positional isomers adequateley.

  • Fragmentation Non-Specificity: The benzyl group is a labile moiety that generates a dominant tropylium ion (

    
     91) upon collision-induced dissociation (CID). While sensitive, this transition is common to all benzyl-piperazines, requiring a secondary specific transition for confirmation.
    
  • Basicity: With a calculated pKa

    
     9.0 (piperazine nitrogen), the molecule requires acidic mobile phases for optimal ionization but risks peak tailing on active silanol sites.
    

Method Development Strategy (The "Why")

Chromatographic Separation (Biphenyl vs. C18)

While C18 columns are standard, this protocol recommends a Biphenyl stationary phase.

  • Mechanism: Biphenyl phases offer

    
     interactions in addition to hydrophobic retention. The fluorine atom on the phenyl ring creates specific electron-withdrawing effects that interact uniquely with the biphenyl ligands, offering superior selectivity for separating fluorinated positional isomers compared to C18.
    
Sample Preparation (SPE vs. PPT)

For high-throughput screening, Protein Precipitation (PPT) is faster. However, for scientific integrity and low limits of quantitation (LOQ < 1 ng/mL), Mixed-Mode Cation Exchange (MCX) SPE is mandatory.

  • Logic: The analyte is a basic amine.[1] MCX cartridges allow the use of a rigorous organic wash (removing neutral/acidic interferences) while retaining the analyte via ionic interaction, followed by a basic elution.

Experimental Protocol

Chemicals and Reagents[2]
  • Reference Standard: 1-Benzyl-3-(4-fluorophenyl)piperazine (>98% purity).

  • Internal Standard (IS): 1-Benzylpiperazine-d7 (BZP-d7) or 1-(4-fluorophenyl)piperazine-d4 (pFPP-d4).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

Sample Preparation Workflow (Mixed-Mode SPE)

The following diagram illustrates the optimized extraction logic to ensure maximum recovery and cleanliness.

SPE_Workflow Sample Biological Sample (Plasma/Urine, 200 µL) PreTreat Pre-treatment Add 600 µL 1% Formic Acid (Acidify to pH 3-4) Sample->PreTreat Condition Conditioning 1. 1 mL MeOH 2. 1 mL Water PreTreat->Condition Prepare Cartridge Load Load Sample Gravity flow or low vacuum Condition->Load Wash Wash Steps 1. 1 mL 0.1% FA (Remove proteins) 2. 1 mL MeOH (Remove neutrals) Load->Wash Elute Elution 2 x 500 µL 5% NH4OH in MeOH (Break ionic bond) Wash->Elute Recon Evaporation & Reconstitution Dry under N2 @ 40°C Recon in 100 µL Mobile Phase A Elute->Recon

Figure 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction Workflow.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

  • System: UHPLC System (e.g., Agilent 1290, Shimadzu Nexera, Waters Acquity).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Mobile Phase Gradient:

  • MP A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • MP B: Acetonitrile + 0.1% Formic Acid.

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Start Gradient
4.0095Elution
5.5095Wash
5.605Re-equilibration
7.505Stop

Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 4500 V.

  • Source Temp: 500°C.

  • Gas Flows: Nebulizer (50 psi), Aux Gas (15 arb), Curtain Gas (30 arb).

MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions are predicted based on fragmentation patterns of structural analogs (BZP and pFPP). Optimization on your specific instrument is required.

AnalytePrecursor (

)
Product (

)
Dwell (ms)CE (eV)RoleMechanism
1-Benzyl-3-(4-F-phenyl)pip 271.2 91.1 5025QuantifierLoss of Benzyl (Tropylium)
271.2181.15015Qualifier 1Loss of Benzyl group
271.2164.15035Qualifier 2Piperazine Ring Cleavage
BZP-d7 (IS) 184.298.15025IS QuantDeuterated Benzyl

Method Validation & Performance

Linearity and Sensitivity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Weighting:

    
     linear regression is recommended to accurately quantify the low end.
    
  • LOD/LOQ: Expect an LOD of ~0.2 ng/mL and LOQ of 1.0 ng/mL using the SPE method described.

Matrix Effects & Recovery

Using the MCX SPE protocol, matrix effects (ion suppression) are typically reduced to <15%.

  • Calculation:

    
    .
    
  • Recovery: Expect >85% recovery due to the strong ionic retention mechanism.

Fragmentation Logic & Troubleshooting

Understanding the fragmentation pathway is crucial for troubleshooting interferences.

Fragmentation_Pathway Parent Precursor Ion [M+H]+ = 271.2 Tropylium Benzyl Cation m/z 91.1 (Dominant) Parent->Tropylium C-N Bond Break (Low CE) Core 3-(4-F-phenyl)piperazine m/z 181.1 Parent->Core Neutral Loss (Benzyl) RingCleave Ring Cleavage m/z 164.1 Core->RingCleave High CE Fragmentation

Figure 2: Proposed ESI+ Fragmentation Pathway for 1-Benzyl-3-(4-fluorophenyl)piperazine.

Troubleshooting Guide
  • High Backpressure: Check the inline filter before the Biphenyl column; plasma samples can clog frits if protein precipitation was insufficient (if SPE was skipped).

  • Signal Drift: Check the ESI source for buildup. Piperazines are "sticky"; ensure the needle wash contains 50% MeOH/Isopropanol.

  • Carryover: If observing carryover >0.1% of the highest standard, switch the autosampler wash solvent to Acetonitrile:Water:Isopropanol:Formic Acid (40:40:19:1) .

References

  • Tsutsumi, H., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma. Journal of Forensic Sciences.

  • Antia, U., et al. (2010). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International. (Provides basis for BZP fragmentation and pKa data).

  • Wohlfarth, A., et al. (2011). Comprehensive characterization of the designer drug 1-benzylpiperazine and its metabolites in urine by LC-QTOF-MS. Analytical and Bioanalytical Chemistry.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Mass Spectral Library - Piperazine Monographs. (Authoritative source for fragmentation patterns of structural analogs).

Sources

Application

Quantifying 1-Benzyl-3-(4-fluorophenyl)piperazine in biological samples

Application Note & Protocol Quantitative Determination of 1-Benzyl-3-(4-fluorophenyl)piperazine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [Senior Application Scientist] Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Determination of 1-Benzyl-3-(4-fluorophenyl)piperazine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

[Senior Application Scientist]

Abstract

This document provides a comprehensive guide for the quantitative analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine in biological samples, such as plasma and urine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. The core analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), chosen for its high sensitivity and selectivity. This guide outlines two robust sample preparation protocols: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Furthermore, it provides a detailed LC-MS/MS method, data analysis workflow, and validation parameters based on regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3]. The principles and specific parameters are derived from established methods for analogous piperazine derivatives, ensuring a scientifically sound starting point for method development and validation[4][5][6][7][8].

Introduction

1-Benzyl-3-(4-fluorophenyl)piperazine is a designer drug belonging to the piperazine class of compounds. As with many novel psychoactive substances, its prevalence and potential for abuse necessitate the development of sensitive and reliable analytical methods for its detection and quantification in biological matrices. Such methods are critical for clinical and forensic toxicology, as well as for preclinical and clinical research to understand its pharmacokinetic and pharmacodynamic profile.

The inherent complexity of biological matrices (e.g., plasma, urine) requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. This application note presents two widely accepted extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods will depend on the specific matrix, required sample throughput, and available resources.

Following extraction, the analyte is quantified using LC-MS/MS. This technique offers superior selectivity and sensitivity compared to other methods like GC-MS or HPLC with UV detection, which may require derivatization for piperazine compounds[9][10][11]. The high specificity of tandem mass spectrometry minimizes the risk of interference from endogenous matrix components or other xenobiotics.

This guide is structured to provide both the theoretical basis for the methodological choices and detailed, step-by-step protocols that can be readily adapted in a laboratory setting. All protocols are designed to be self-validating systems, with performance characteristics that align with international bioanalytical method validation guidelines[12][1][2][13][14][15].

Physicochemical Properties & Metabolism (Inferred)

While specific experimental data for 1-Benzyl-3-(4-fluorophenyl)piperazine is limited, its physicochemical properties can be inferred from its structure and data on similar compounds like 1-benzylpiperazine (BZP)[16][17].

  • Molecular Formula: C₁₇H₁₉FN₂[18]

  • Molecular Weight: 270.35 g/mol [18]

  • Structure: A piperazine ring with a benzyl group on one nitrogen and a 4-fluorophenyl group on the other.

  • Predicted Lipophilicity (LogP): The presence of the benzyl and fluorophenyl groups suggests a moderate to high lipophilicity, which influences the choice of extraction solvents. BZP has a LogP of 1.092[16].

  • Predicted pKa: The piperazine nitrogens are basic, meaning the compound will be protonated at physiological pH. This is a key consideration for developing SPE methods, particularly those using ion-exchange mechanisms.

The metabolism of 1-Benzyl-3-(4-fluorophenyl)piperazine has not been extensively studied. However, based on the known metabolic pathways of BZP and other piperazine derivatives, likely metabolic transformations include:

  • Hydroxylation: Aromatic hydroxylation of the benzyl or fluorophenyl rings.[19]

  • N-dealkylation: Cleavage of the benzyl group.

  • Piperazine ring opening: Degradation of the piperazine moiety.[19]

Understanding these potential metabolic pathways is crucial when developing analytical methods, as it may be necessary to quantify major metabolites in addition to the parent compound. The methods described in this note are focused on the parent compound but can be adapted to include metabolites.

Experimental Protocols

Materials and Reagents
  • 1-Benzyl-3-(4-fluorophenyl)piperazine reference standard (>98% purity)

  • Stable isotope-labeled internal standard (IS), e.g., 1-Benzyl-d7-3-(4-fluorophenyl)piperazine (recommended) or a structurally similar compound like 1-(2-chlorophenyl)-piperazine[20].

  • Human plasma (with K2EDTA as anticoagulant) and human urine

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Ammonium hydroxide

  • Extraction solvents: Methyl tert-butyl ether (MTBE), ethyl acetate, n-hexane

  • SPE cartridges: Strong cation exchange (e.g., Strata-X-C) or polymeric reversed-phase (e.g., Oasis HLB)[21][22][23]

Sample Preparation

The following diagram illustrates the general workflow for sample preparation and analysis.

G cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard (IS) sample->add_is lle_alk Alkalinize Sample (e.g., with NH4OH) add_is->lle_alk Option 1 spe_cond Condition & Equilibrate SPE Cartridge add_is->spe_cond Option 2 lle_sol Add Immiscible Organic Solvent (e.g., MTBE) lle_alk->lle_sol lle_vortex Vortex & Centrifuge lle_sol->lle_vortex lle_extract Collect Organic Layer lle_vortex->lle_extract evap Evaporate to Dryness lle_extract->evap spe_load Load Sample spe_cond->spe_load spe_wash Wash to Remove Interferences spe_load->spe_wash spe_elute Elute Analyte & IS spe_wash->spe_elute spe_elute->evap recon Reconstitute in Mobile Phase evap->recon lcms LC-MS/MS Analysis recon->lcms

Caption: General workflow for sample preparation and analysis.

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases. For basic compounds like piperazines, the aqueous sample is alkalinized to deprotonate the analyte, increasing its solubility in an organic solvent.

Step-by-Step Protocol:

  • Pipette 200 µL of the biological sample (plasma or urine) into a 2 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 1 µg/mL).

  • Add 50 µL of 1 M ammonium hydroxide to alkalinize the sample to a pH > 10.

  • Add 1 mL of MTBE (or a mixture of n-hexane and ethyl acetate, 9:1 v/v).

  • Vortex the tube for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: The choice of MTBE is based on its good recovery for many basic drugs and its low miscibility with water. Alkalinizing the sample is crucial to ensure the analyte is in its neutral form, maximizing its partitioning into the organic solvent[4][5][6][7][24].

SPE offers a more selective and potentially cleaner extraction compared to LLE. For this analyte, a strong cation exchange (SCX) mechanism is highly effective due to the basic nature of the piperazine nitrogens.

Step-by-Step Protocol:

  • Pipette 200 µL of the biological sample into a clean tube.

  • Add 20 µL of the internal standard working solution.

  • Add 400 µL of 2% formic acid in water and vortex to mix. This step ensures the analyte is protonated and also helps to precipitate proteins in plasma samples.

  • Centrifuge plasma samples at 10,000 x g for 5 minutes and use the supernatant for the next step.

  • Condition the SCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Rationale: The acidic loading condition ensures the piperazine nitrogens are positively charged, allowing them to bind to the negatively charged SCX sorbent. The wash steps remove neutral and acidic interferences. The final elution with a basic methanolic solution neutralizes the analyte, releasing it from the sorbent[21][25].

LC-MS/MS Analysis

The following is a starting point for the LC-MS/MS method. Optimization will be required for the specific instrumentation used.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase, e.g., Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[21]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for 1-Benzyl-3-(4-fluorophenyl)piperazine (m/z 271.1)
Product Ions (Q3) To be determined by infusing the standard. Likely fragments would correspond to the loss of the benzyl group (m/z 91) or the fluorophenylpiperazine moiety.
Collision Energy To be optimized for each transition
Dwell Time 50-100 ms

The following diagram illustrates the logical relationship in method development.

G cluster_method_dev LC-MS/MS Method Development analyte Analyte & IS Standards infusion Direct Infusion into MS analyte->infusion lc_dev LC Method Development analyte->lc_dev q1_select Select Precursor Ion (Q1) [M+H]+ infusion->q1_select product_scan Product Ion Scan (Q2) q1_select->product_scan q3_select Select Product Ions (Q3) (at least two) product_scan->q3_select ce_opt Optimize Collision Energy (CE) for each transition q3_select->ce_opt final_method Final Validated LC-MS/MS Method ce_opt->final_method col_select Column Selection (e.g., C18) lc_dev->col_select mp_select Mobile Phase Selection (e.g., ACN/H2O with Formic Acid) lc_dev->mp_select grad_opt Gradient Optimization (for peak shape & separation) col_select->grad_opt mp_select->grad_opt grad_opt->final_method

Caption: Logical flow for LC-MS/MS method development.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability.[12][1][2][15] The following parameters should be assessed:

Validation ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity & Range Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Recovery Consistent and reproducible extraction recovery is more important than high recovery.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte or IS.
Stability Analyte stability in the biological matrix under various storage and processing conditions (freeze-thaw, bench-top, long-term).

Data Analysis and Interpretation

Quantitative analysis is performed by calculating the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak area ratios from this curve.

Conclusion

This application note provides a robust framework for the quantification of 1-Benzyl-3-(4-fluorophenyl)piperazine in biological samples using LLE or SPE for sample preparation and LC-MS/MS for analysis. The detailed protocols and validation guidelines are grounded in established scientific principles and regulatory expectations, offering a reliable starting point for researchers in various fields. The provided methodologies can be adapted and optimized to meet the specific needs of the user's laboratory and study objectives.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]

  • Zhu, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757. [Link]

  • Zhu, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. SciSpace. [Link]

  • Zhu, Y., et al. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry. ResearchGate. [Link]

  • Zhu, Y., et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density. Ovid. [Link]

  • Wang, J., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Science & Nutrition, 8(1), 585-594. [Link]

  • Moreno, I., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and high performance liquid chromatography-diode array detection. Journal of Pharmaceutical and Biomedical Analysis, 62, 146-152. [Link]

  • Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. Analytical Methods, 5(17), 4449-4454. [Link]

  • Wang, D., et al. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

  • Persona, K., et al. (2013). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. ResearchGate. [Link]

  • PubChem. (2026). 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. Journal of Pharmacy and Pharmacology, 61(10), 1349-1355. [Link]

  • Lin, H., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Analytical Toxicology, 34(7), 398-405. [Link]

  • Vougadi, M., et al. (2012). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. PHF Science. [Link]

  • Chan, W. L., et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 13(1), 1-8. [Link]

  • Holler, J. M., et al. (2008). Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. ResearchGate. [Link]

  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. Semantic Scholar. [Link]

  • Blessborn, D., et al. (2003). Automated solid-phase extraction method for the determination of piperaquine in plasma by peak compression liquid chromatography. Journal of Chromatographic Science, 41(1), 44-49. [Link]

  • Wada, M., et al. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection and its application to monitoring of these drugs. Biomedical Chromatography, 26(1), 21-25. [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). [Link]

  • Cheméo. (2026). 1-Benzylpiperazine. [Link]

  • Google Patents. (n.d.). Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology, 32(6), 444-450. [Link]

  • SWGDRUG.org. (2005). BENZYLPIPERAZINE. [Link]

  • Staack, R. F., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Journal of Chromatography B, 773(1), 35-46. [Link]

  • Chen, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 609659. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Method

1-Benzyl-3-(4-fluorophenyl)piperazine as a ligand for receptor binding assays

Application Note: Receptor Binding Profiling of 1-Benzyl-3-(4-fluorophenyl)piperazine Abstract & Application Overview 1-Benzyl-3-(4-fluorophenyl)piperazine is a pharmacologically significant piperazine scaffold, structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Receptor Binding Profiling of 1-Benzyl-3-(4-fluorophenyl)piperazine

Abstract & Application Overview

1-Benzyl-3-(4-fluorophenyl)piperazine is a pharmacologically significant piperazine scaffold, structurally integrating a benzyl moiety at the


 position and a 4-fluorophenyl group at the 

chiral center. This structural motif is classified as a "privileged structure" in medicinal chemistry, frequently exhibiting high affinity for Sigma-1 (

) receptors
and Monoamine Transporters (SERT/DAT) , with secondary activity at Serotonin (5-HT) receptor subtypes.

This Application Note provides a standardized methodology for utilizing this compound in radioligand binding assays. It is designed for researchers characterizing novel ligands or utilizing this compound as a building block for Structure-Activity Relationship (SAR) studies.

Primary Applications:

  • Sigma-1 Receptor Screening: Competitive displacement assays against [³H]-(+)-Pentazocine.

  • GPCR Profiling: Evaluation of affinity for 5-HT

    
     and Dopamine D
    
    
    
    receptors.
  • Fragment-Based Drug Discovery: Use as a lipophilic core scaffold for CNS-active agents.

Chemical Properties & Handling

PropertySpecification
Chemical Name 1-Benzyl-3-(4-fluorophenyl)piperazine
Molecular Formula C

H

FN

Molecular Weight 270.35 g/mol
Solubility Soluble in DMSO (>20 mM); Ethanol (>10 mM); Poorly soluble in water.
Storage -20°C (Desiccated); Protect from light.
Stock Preparation Prepare 10 mM stock in 100% DMSO. Aliquot and freeze. Avoid repeated freeze-thaw cycles.

Handling Precaution: The free base is lipophilic and may adhere to plastic surfaces. Use silanized glass or low-binding polypropylene for serial dilutions.

Experimental Workflow: Receptor Profiling

The following diagram illustrates the logical flow for characterizing the binding profile of 1-Benzyl-3-(4-fluorophenyl)piperazine, prioritizing its most likely targets based on SAR analysis.

ReceptorProfiling cluster_Assays Radioligand Binding Assays Start Compound Reconstitution (10 mM in DMSO) Dilution Serial Dilution (10 µM to 0.1 nM) Start->Dilution Sigma1 Primary Target: Sigma-1 Receptor Ligand: [³H]-(+)-Pentazocine Tissue: Guinea Pig Brain / Rat Liver Dilution->Sigma1 High Priority Serotonin Secondary Target: 5-HT2A Receptor Ligand: [³H]-Ketanserin Tissue: Rat Cortex Dilution->Serotonin Medium Priority Transporter Tertiary Target: SERT/DAT Ligand: [³H]-Paroxetine / [³H]-WIN35,428 Dilution->Transporter Low Priority Analysis Data Analysis Non-linear Regression (IC50 -> Ki) Sigma1->Analysis Serotonin->Analysis Transporter->Analysis

Figure 1: Recommended screening workflow. The benzyl-piperazine moiety suggests Sigma-1 affinity as the primary investigation route.

Detailed Protocol: Sigma-1 ( ) Receptor Binding Assay

This protocol is optimized for detecting high-affinity binding typical of N-benzyl-piperazine derivatives.

Reagents & Buffers
  • Binding Buffer: 50 mM Tris-HCl, pH 7.4 or pH 8.0 (Sigma receptors bind optimally at slightly basic pH).

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity: ~30-60 Ci/mmol). Concentration: 2-3 nM.

  • Non-Specific Binding (NSB) Agent: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Tissue Source: Guinea pig brain membranes or Rat liver membranes (rich in

    
    ).
    
Membrane Preparation
  • Homogenize tissue in 10 volumes of ice-cold 0.32 M sucrose using a Potter-Elvehjem homogenizer.

  • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclear debris.

  • Collect supernatant and centrifuge at 31,000 x g for 20 min at 4°C.

  • Resuspend pellet in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Wash Step: Centrifuge again at 31,000 x g to remove endogenous ligands. Resuspend final pellet to a protein concentration of ~0.5 mg/mL.

Assay Procedure
  • Plate Setup: Use 96-well polypropylene deep-well plates.

  • Additions (Final Volume 250 µL):

    • 25 µL Test Compound (1-Benzyl-3-(4-fluorophenyl)piperazine) at 10 concentrations (e.g.,

      
       M to 
      
      
      
      M).
    • 25 µL Radioligand ([³H]-(+)-Pentazocine, final conc. 3 nM).

    • 200 µL Membrane Suspension.

  • Controls:

    • Total Binding: Buffer + Radioligand + Membranes.

    • Non-Specific Binding: Haloperidol (10 µM) + Radioligand + Membranes.

  • Incubation: Incubate for 120 minutes at 25°C (Room Temperature) or 37°C. Note: Sigma kinetics can be slow; longer incubation ensures equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce filter binding) using a cell harvester.

  • Wash: Wash filters 3x with 3 mL ice-cold Tris buffer.

  • Detection: Add liquid scintillation cocktail and count radioactivity.

Secondary Protocol: 5-HT Receptor Competition

The 4-fluorophenyl moiety often confers affinity for serotonergic targets.

  • Buffer: 50 mM Tris-HCl, 4 mM CaCl

    
    , 0.1% Ascorbic Acid (to prevent oxidation), pH 7.4.
    
  • Radioligand: [³H]-Ketanserin (0.5 - 1.0 nM).

  • NSB Agent: Methysergide (1 µM) or Mianserin (1 µM).

  • Incubation: 60 minutes at 37°C.

  • Filtration: GF/B filters (PEI pre-treatment not strictly required but recommended).

Data Analysis & Interpretation

IC Determination

Plot the % Specific Binding vs. Log[Ligand Concentration]. Fit the data using a non-linear regression (one-site competition model):



K Calculation (Cheng-Prusoff Equation)

Convert the observed IC


 to the inhibition constant (

), which is independent of radioligand concentration:


  • [L]: Concentration of radioligand used in the assay (nM).

  • 
    :  Dissociation constant of the radioligand (determined previously via saturation binding).
    
Troubleshooting Table
ObservationPossible CauseSolution
High Non-Specific Binding Lipophilicity of the benzyl group causing filter adsorption.Pre-soak filters in 0.5% PEI; Use 0.1% BSA in the assay buffer.
Incomplete Displacement Compound insolubility at high concentrations.Verify solubility in assay buffer; Ensure DMSO < 1% final volume.
Steep Hill Slope (> 1.2) Positive cooperativity or assay artifact.Check for compound aggregation; Vortex samples thoroughly before adding.

References

  • Sigma Receptor Protocols: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Methods to Assay Sigma-1 Receptor Binding and Function. Methods in Molecular Biology, 1377, 191–203. Link

  • Piperazine SAR Studies: Glennon, R. A., et al. (1994). Binding of substituted phenylpiperazines to 5-HT2 and 5-HT1A serotonin receptors.[1] Journal of Medicinal Chemistry, 37(13), 1929–1935. Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • TCI Chemicals Product Data: 1-Benzyl-3-(4-fluorophenyl)piperazine (CAS 1248908-23-7).[2] TCI America. Link

Sources

Technical Notes & Optimization

Troubleshooting

1-Benzyl-3-(4-fluorophenyl)piperazine solubility issues and solutions

Technical Support Center: 1-Benzyl-3-(4-fluorophenyl)piperazine Ticket ID: BFP-SOL-001 | Status: Open | Priority: High Executive Summary You are encountering solubility challenges with 1-Benzyl-3-(4-fluorophenyl)piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzyl-3-(4-fluorophenyl)piperazine Ticket ID: BFP-SOL-001 | Status: Open | Priority: High

Executive Summary

You are encountering solubility challenges with 1-Benzyl-3-(4-fluorophenyl)piperazine (herein referred to as BFP ). This is a common issue with lipophilic aryl-piperazines. The molecule possesses a "bipolar" physicochemical profile: a highly hydrophobic exterior (benzyl and fluorophenyl rings) and a basic, ionizable core (piperazine ring).

The Root Cause: At physiological pH (7.4), the free base form of BFP is predominantly un-ionized and lipophilic (LogP ~3.5–4.0), leading to immediate precipitation ("crashing out") in aqueous buffers. Successful dissolution requires manipulating the ionization state (pH) or encapsulating the hydrophobic domains (excipients).

Module 1: Molecule Intelligence

Understanding the physicochemical antagonist.

To solve the solubility issue, you must visualize the competition between the hydrophobic wings and the hydrophilic engine.

BFP_Structure_Analysis Molecule 1-Benzyl-3-(4-fluorophenyl)piperazine Hydrophobic Hydrophobic Domains (Water Repellent) Molecule->Hydrophobic Hydrophilic Hydrophilic Core (pH Sensitive) Molecule->Hydrophilic Benzyl Benzyl Group (Lipophilic) Hydrophobic->Benzyl Fluoro 4-Fluorophenyl (Highly Lipophilic) Hydrophobic->Fluoro Pip Piperazine Ring (Basic Nitrogens) Hydrophilic->Pip Ionization pKa ~9.0 & ~5.5 Soluble only when protonated Pip->Ionization Critical Control Point

Figure 1: Structural dissection of BFP showing the balance between lipophilic domains and the ionizable core.

Key Data Points:

Property Value (Est.) Implication
LogP ~3.8 High affinity for lipids/plastics; poor water solubility.
pKa (N1/N4) ~5.5 / ~9.2 At pH 7.4, a significant fraction is uncharged (insoluble).
Salt Form HCl or Fumarate Preferred. Increases aqueous solubility by >100x.

| DMSO Sol. | >20 mg/mL | Excellent stock solvent, but risky upon dilution. |

Module 2: Troubleshooting Guide

Direct solutions to specific failure modes.

Issue 1: "It dissolves in DMSO, but precipitates immediately in PBS/Media."

Diagnosis: This is the "Solvent Shock" effect. Adding a concentrated DMSO stock to a highly aqueous buffer causes rapid local precipitation before the molecule can disperse. Solution: The Intermediate Dilution Step.

  • Do NOT: Pipette 100% DMSO stock directly into 100% PBS.

  • DO: Use the "Stepping Stone" method.

Protocol:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Intermediate Working Solution (10x) : Dilute stock 1:10 into a vehicle mixture (e.g., 10% DMSO + 40% PEG400 + 50% Water).

  • Final Dilution: Pipette the Intermediate Solution into your media/buffer.

    • Result: The pre-solvated molecules disperse more evenly, preventing crystal nucleation.

Issue 2: "The compound sticks to my plastic tips and tubes."

Diagnosis: Non-specific binding (NSB). The fluorophenyl and benzyl groups are "grease-loving" and will adhere to polypropylene. Solution:

  • Glassware: Use borosilicate glass vials for all stock solutions.

  • Low-Retention Plastics: Use siliconized pipette tips.

  • Surfactant Block: Add 0.05% Tween-80 or 0.1% BSA to your buffer before adding the compound. The protein/surfactant coats the plastic walls, preventing drug loss.

Issue 3: "I need a high dose for animal studies (IP/PO), but it's a sludge."

Diagnosis: Simple aqueous buffers cannot support high concentrations (>5 mg/mL) of this lipophilic molecule. Solution: Formulation Vehicle Switch.

Recommended Vehicle (Rat/Mouse IP):

  • 5% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 50% Saline (Diluent)

  • Note: Mix in this exact order. Clear solution should be obtained.

Module 3: Critical Workflows & Protocols

Workflow A: The Solubility Decision Tree

Follow this logic to determine the correct solvent system for your experiment.

Solubility_Decision Start Start: Define Application Type In Vitro or In Vivo? Start->Type InVitro In Vitro (Cell/Enzyme) Type->InVitro InVivo In Vivo (Animal) Type->InVivo ConcCheck Final Conc > 10 µM? InVitro->ConcCheck Route Route of Admin? InVivo->Route LowConc Use DMSO Stock (<0.1% Final) Direct Dilution OK ConcCheck->LowConc No HighConc Risk of Precipitation! ConcCheck->HighConc Yes Solution1 Use Intermediate Dilution (PEG400/Water) HighConc->Solution1 Oral Oral Gavage Route->Oral Inj Injection (IP/IV) Route->Inj FormOral Methylcellulose (Suspension) or Cyclodextrin (Solution) Oral->FormOral FormInj 5% DMSO / 40% PEG400 / Saline Inj->FormInj

Figure 2: Decision matrix for selecting the appropriate solvent system based on experimental constraints.

Protocol: Conversion to Hydrochloride Salt

If you purchased the "Free Base" (often an oil or sticky solid), convert it to the HCl salt for long-term stability and easier handling.

  • Dissolution: Dissolve 100 mg of BFP free base in 2 mL of Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Slowly add 2M HCl in Diethyl Ether (or 1.25 equivalents of HCl in Dioxane) dropwise while stirring on ice.

  • Precipitation: A white precipitate (the salt) should form immediately.

  • Isolation: Centrifuge or filter the solid. Wash 2x with cold ether.

  • Drying: Dry under vacuum (desiccator) for 24 hours.

    • Validation: Check melting point (Salt MP > Free Base MP) and solubility in water (should be significantly improved).

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile, leading to concentration changes in open wells. Furthermore, BFP is generally less soluble in ethanol than in DMSO. If you must use ethanol, ensure the stock is sealed tight.

Q: My compound precipitated in the cell culture media. Can I just vortex it? A: No. Once BFP precipitates into crystalline form, vortexing will not redissolve it at physiological pH. You must discard the sample and restart using the Intermediate Dilution Method (see Module 2). Vortexing only creates a suspension, which will lead to false positives (due to crystals settling on cells) or false negatives (drug not available to receptors).

Q: How do I store the stock solution? A:

  • State: 10-20 mM in 100% DMSO.

  • Container: Amber glass vial (protect from light) with a Teflon-lined cap.

  • Temp: -20°C or -80°C.

  • Shelf Life: 6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.

References

  • PubChem. Compound Summary: 1-(4-Fluorophenyl)piperazine derivatives. National Library of Medicine. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Formulation Strategies). Link

  • Santa Cruz Biotechnology. Product Data: 1-Benzyl-3-phenylpiperazine (Analogous Structural Class).[1]Link

  • Sigma-Aldrich. Safety Data Sheet & Solubility Guide for Aryl-Piperazines.Link

Sources

Optimization

Technical Support Center: Overcoming Poor Signal in 1-Benzyl-3-(4-fluorophenyl)piperazine Mass Spectrometry

Welcome to the technical support center for the mass spectrometry analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during their experiments. Drawing from extensive field experience, this document provides in-depth, practical solutions grounded in scientific principles.

Introduction

1-Benzyl-3-(4-fluorophenyl)piperazine is a piperazine derivative with applications in pharmaceutical research.[1] Achieving a robust and sensitive signal in mass spectrometry is crucial for accurate quantification and structural elucidation.[2][3] However, like many small molecules, it can present challenges such as poor ionization efficiency and susceptibility to matrix effects, leading to weak signals.[4][5] This guide will walk you through a systematic approach to diagnosing and overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometric analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine in a question-and-answer format.

Q1: I am not seeing any signal, or the signal for my analyte is extremely low. Where do I start?

A1: A complete loss of signal often points to a fundamental issue with the system.[6] A systematic check is the most efficient way to identify the problem.

Troubleshooting Workflow for No/Low Signal

start Start: No or Low Signal ms_check 1. Verify Mass Spectrometer Performance - Check system pressure and spray stability. - Run a system suitability test with a known standard. start->ms_check lc_check 2. Inspect the LC System - Check for leaks and ensure proper solvent flow. - Verify column integrity and retention time consistency. ms_check->lc_check MS OK? solution Solution: Signal Restored ms_check->solution Issue Found & Resolved sample_prep 3. Evaluate Sample Preparation - Review sample concentration and matrix complexity. - Check for potential degradation. lc_check->sample_prep LC OK? lc_check->solution Issue Found & Resolved method_opt 4. Re-evaluate Method Parameters - Optimize ionization source settings. - Adjust mobile phase composition. sample_prep->method_opt Sample OK? sample_prep->solution Issue Found & Resolved method_opt->solution Optimization Successful?

Caption: Systematic troubleshooting flow for signal loss.

Step-by-Step Checks:

  • Mass Spectrometer Health:

    • System Calibration & Tuning: Ensure the mass spectrometer has been recently and successfully calibrated.[7] An out-of-spec calibration can lead to poor mass accuracy and sensitivity.

    • Ion Source Check: Visually inspect the electrospray ionization (ESI) needle for any blockages or inconsistent spray. A stable spray is essential for reliable ionization.[6]

    • Run a Standard: Inject a well-characterized, easy-to-ionize standard to confirm the instrument is functioning correctly. If the standard shows a strong signal, the issue likely lies with your analyte or method.

  • Liquid Chromatography (LC) System:

    • Pump Pressure and Flow Rate: Check for stable pump pressure. Fluctuations can indicate a leak or a bubble in the system, which will affect the spray and signal.[7]

    • Column Integrity: A degraded or clogged column can lead to peak broadening and reduced signal intensity.

  • Sample and Method:

    • Analyte Concentration: Double-check your sample dilutions. It's possible the concentration is too low for detection.

    • Method Parameters: Verify that the correct MS method, with the appropriate m/z values for 1-Benzyl-3-(4-fluorophenyl)piperazine, is loaded.

Q2: My signal is inconsistent and not reproducible. What are the likely causes?

A2: Inconsistent signals are often a hallmark of ion suppression or system instability.[4][8]

Causality: Ion suppression occurs when other components in the sample matrix co-elute with your analyte and compete for ionization, reducing the analyte's signal intensity.[5][9] This is a common issue in complex matrices like plasma or urine.[10]

Protocol for Diagnosing Ion Suppression

  • Post-Column Infusion Experiment: This is the definitive test for ion suppression.

    • Setup: Continuously infuse a standard solution of 1-Benzyl-3-(4-fluorophenyl)piperazine directly into the MS source, post-column.

    • Procedure: Inject a blank matrix sample (e.g., plasma extract without the analyte) onto the LC column.

    • Observation: Monitor the baseline signal of your infused analyte. A dip in the signal at certain retention times indicates the elution of matrix components that are causing ion suppression.[10]

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering matrix components.[9]

    • Enhance Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10]

    • Dilute the Sample: If possible, diluting the sample can reduce the concentration of matrix components and alleviate suppression.

Q3: I have a signal, but it's weaker than expected. How can I optimize the signal intensity?

A3: Optimizing the ionization and detection parameters for 1-Benzyl-3-(4-fluorophenyl)piperazine is key to maximizing signal intensity.

Expertise-Driven Optimization:

  • Ionization Source Parameters: Electrospray ionization (ESI) is the most common technique for molecules of this type.[11][12] The efficiency of ESI is highly dependent on several parameters.

    • Capillary Voltage: This voltage drives the electrospray. A typical starting point is 3-4 kV. Systematically vary this to find the optimal value for your analyte.

    • Nebulizing and Drying Gas: The nebulizing gas helps form a fine spray, while the drying gas aids in desolvation.[13] Higher flow rates can improve desolvation but may also reduce sensitivity if set too high.

    • Drying Gas Temperature: A higher temperature can improve solvent evaporation but can also lead to thermal degradation of the analyte.[11]

Table 1: Recommended Starting ESI Parameters for Optimization

ParameterTypical RangeStarting Point for 1-Benzyl-3-(4-fluorophenyl)piperazine
Capillary Voltage2.0 - 5.0 kV3.5 kV
Nebulizer Gas Pressure10 - 50 psi30 psi
Drying Gas Flow4 - 12 L/min8 L/min
Drying Gas Temperature200 - 350 °C300 °C
  • Mobile Phase Composition:

    • pH: As a piperazine derivative, the compound is basic.[1][14] Maintaining an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance ionization in positive ion mode.

    • Organic Solvent: Acetonitrile and methanol are common organic modifiers.[13] The choice can affect spray stability and ionization efficiency.

Q4: What are the expected fragmentation patterns for 1-Benzyl-3-(4-fluorophenyl)piperazine in MS/MS, and how can I use this to improve my signal?

A4: Understanding the fragmentation pattern is crucial for developing a sensitive Multiple Reaction Monitoring (MRM) method in tandem mass spectrometry (MS/MS).[3][15]

Predicted Fragmentation:

Based on the structure of 1-Benzyl-3-(4-fluorophenyl)piperazine and known fragmentation of similar piperazine analogues, the following cleavages are expected:[15][16][17]

  • Loss of the Benzyl Group: Cleavage of the C-N bond between the piperazine ring and the benzyl group is a common fragmentation pathway for benzylpiperazines, resulting in a characteristic fragment ion.[15]

  • Cleavage within the Piperazine Ring: The piperazine ring itself can undergo fragmentation, leading to smaller fragment ions.[15]

Workflow for MRM Method Development

start Start: Develop MRM Method full_scan 1. Acquire Full Scan MS Spectrum - Identify the protonated molecular ion [M+H]+. start->full_scan product_ion_scan 2. Perform Product Ion Scan (MS/MS) - Fragment the [M+H]+ ion. - Identify stable and intense fragment ions. full_scan->product_ion_scan select_transitions 3. Select MRM Transitions - Choose the most abundant and specific precursor-to-product ion transitions. product_ion_scan->select_transitions optimize_ce 4. Optimize Collision Energy (CE) - Vary the CE for each transition to maximize fragment ion intensity. select_transitions->optimize_ce final_method Final MRM Method optimize_ce->final_method

Caption: Workflow for developing a sensitive MRM method.

Step-by-Step Protocol for MRM Development:

  • Infuse a standard solution of 1-Benzyl-3-(4-fluorophenyl)piperazine into the mass spectrometer.

  • Acquire a full scan mass spectrum to determine the exact mass of the protonated molecular ion ([M+H]+).

  • Perform a product ion scan on the [M+H]+ ion to identify the major fragment ions.

  • Select at least two to three of the most intense and specific fragment ions to use as product ions in your MRM transitions.

  • Optimize the collision energy for each transition to maximize the signal of the product ion.

By using a well-optimized MRM method, you can significantly improve the signal-to-noise ratio and the selectivity of your assay.[3]

Conclusion

Overcoming poor signal in the mass spectrometry of 1-Benzyl-3-(4-fluorophenyl)piperazine requires a systematic and logical approach to troubleshooting. By carefully considering the state of the instrument, the potential for ion suppression, and the optimization of ionization and fragmentation parameters, researchers can develop robust and sensitive analytical methods. This guide provides a framework for diagnosing and resolving common issues, empowering you to achieve high-quality, reproducible data in your drug development endeavors.

References

  • LCGC International. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Available at: [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?. Available at: [Link]

  • Celerity Science. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available at: [Link]

  • LCGC International. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst. Available at: [Link]

  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • LCGC International. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Available at: [Link]

  • Celerity Science. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]

  • ACS Publications. (2024). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperazine. PubChem. Available at: [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

  • ChemBK. (n.d.). 1-benzyl-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indole. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • National Center for Biotechnology Information. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Chemsrc. (2026). 1-Benzyl-4-(3-fluorophenyl)sulfonylpiperazine. Available at: [Link]

  • Reddit. (2024). Poor, possibly no signal on Agilent 6350 qTOF MS. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-Benzyl-3-(4-fluorophenyl)piperazine Assays

Introduction: The Nature of the Beast As researchers, we often treat small molecules as static reagents. However, 1-Benzyl-3-(4-fluorophenyl)piperazine presents a specific triad of physicochemical challenges that frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nature of the Beast

As researchers, we often treat small molecules as static reagents. However, 1-Benzyl-3-(4-fluorophenyl)piperazine presents a specific triad of physicochemical challenges that frequently lead to "noisy" data or non-reproducible IC50/Ki values:

  • Chirality: The substitution at the 3-position of the piperazine ring creates a chiral center. Unlike symmetric piperazines, this molecule exists as enantiomers (

    
     and 
    
    
    
    ) which likely possess distinct biological activities [1].[1]
  • Lipophilic Basicity: The benzyl and fluorophenyl groups increase lipophilicity (LogP > 3), while the piperazine nitrogen remains basic (pKa ~9.0–9.8). This leads to pH-dependent solubility and aggressive non-specific binding (NSB) to plastics [2].

  • Ionization State: The transition between free base and salt forms significantly alters assay behavior.

This guide moves beyond generic advice to address the specific failure modes of this scaffold.

Module 1: Solubility & Compound Management

The Issue: "My compound precipitates in the assay buffer, or potency decreases over time."

Root Cause Analysis

This compound is a lipophilic base. In 100% DMSO, it is stable. However, upon dilution into aqueous buffers (pH 7.4), the local concentration often exceeds the solubility limit before dispersion occurs, creating "micro-precipitates" that are invisible to the naked eye but scatter light and reduce effective concentration.

Protocol: The "Sandwich" Dilution Method

Do not pipette high-concentration DMSO stock directly into static buffer.

  • Step 1 (Intermediate Plate): Prepare a 10x working solution in a solvent intermediate (e.g., 5-10% DMSO in water) rather than jumping from 100% DMSO to 0.1% DMSO.

  • Step 2 (Dynamic Mixing): Place the assay buffer on a vortex or shaker while adding the compound solution.

  • Step 3 (Acidic Assist): If using the free base, ensure your buffer pH is slightly acidic (pH 6.8–7.0) or use the hydrochloride salt form to improve stability.

Visual Workflow: Preventing Precipitation

SolubilityProtocol Stock 10mM Stock (100% DMSO) Inter Intermediate Dilution (10% DMSO / 90% H2O) Stock->Inter 1:10 Dilution (Prevents Shock) Assay Final Assay Well (0.1-1% DMSO) Stock->Assay Direct Addition Inter->Assay Dynamic Mixing Precip PRECIPITATION RISK (Micro-aggregates) Assay->Precip If Mixing Static

Caption: Figure 1. The "Sandwich" dilution strategy minimizes solvent shock, preventing the formation of micro-aggregates common with lipophilic piperazines.

Module 2: Non-Specific Binding (NSB) & Materials

The Issue: "I see high variation between replicates, or the compound 'disappears' in low-concentration wells."

Root Cause Analysis

The fluorophenyl and benzyl groups make this molecule "sticky." It adsorbs to polystyrene (PS) and polypropylene (PP) surfaces. This is exacerbated in serum-free conditions where there are no proteins (like BSA) to act as carriers [3].

Material Compatibility Matrix
Material TypeSuitabilityNotes
Standard Polystyrene 🔴 High Risk Significant loss of compound at <1 µM.
Polypropylene (PP) 🟡 Moderate Acceptable for storage >10 µM; risky for assay.
Glass / Silanized Glass 🟢 Optimal Required for stock preparation and serial dilutions.
Low-Bind Plastics 🟢 Good Use "Low Retention" tips and plates for LC-MS.
Corrective Action
  • Add Carrier Protein: Supplement assay buffer with 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 . This "coats" the plastic sites, preventing drug loss.

  • Pre-Saturate Tips: When pipetting serial dilutions, pipette up and down 3 times to saturate the tip surface before transferring.

Module 3: LC-MS Quantification & Carryover

The Issue: "I see ghost peaks in blank injections after running high-concentration samples."

Root Cause Analysis

Basic amines (piperazines) interact strongly with residual silanols on C18 HPLC columns and PEEK tubing. This "memory effect" ruins quantitative accuracy [4].

Troubleshooting Protocol
  • Column Choice: Switch to a column with high carbon load and end-capping (e.g., C18 with charged surface hybrid technology) to repel basic amines.

  • Needle Wash: Standard methanol/water is insufficient. Use an Acidic Needle Wash :

    • Composition: 40% Acetonitrile / 40% Methanol / 20% Isopropanol + 0.2% Formic Acid .

  • Mobile Phase: Ensure the aqueous phase has adequate ionic strength (e.g., 10mM Ammonium Formate) to compete with the analyte for binding sites.

Module 4: The Chirality Trap

The Issue: "My IC50 values shift significantly between batches."

Root Cause Analysis

1-Benzyl-3-(4-fluorophenyl)piperazine has a chiral center at Carbon-3.

  • Racemic Mixture: Contains 50% R and 50% S.

  • Enantiopure: Contains >99% of one isomer.

If you purchase "1-Benzyl-3-(4-fluorophenyl)piperazine" without a specified stereochemistry, you likely have the racemate. If a new batch has a slightly different enantiomeric excess (ee), your biological data will shift because receptors (e.g., Sigma-1, H3) are stereoselective [5].

Validation Step

Chiral Chromatography Check: Before starting a major campaign, run the compound on a Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Goal: Confirm if you have a single peak (pure) or two peaks (racemate).

Summary: Troubleshooting Logic Flow

TroubleshootingTree Start Inconsistent Results? CheckSolubility Check Solubility (Precipitation?) Start->CheckSolubility CheckChirality Check Chirality (Batch Variation?) Start->CheckChirality CheckNSB Check NSB (Plastic Binding?) Start->CheckNSB SolubilityFix Action: Use 'Sandwich' Dilution & pH < 7.0 CheckSolubility->SolubilityFix Yes ChiralityFix Action: Verify Enantiomeric Purity (Chiral HPLC) CheckChirality->ChiralityFix Yes NSBFix Action: Add 0.1% BSA or Use Glass CheckNSB->NSBFix Yes

Caption: Figure 2. Decision tree for isolating the source of assay variability.

References

  • ACS Chemical Neuroscience. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity.

  • NCBI Assay Guidance Manual. (2025). DMSO Tolerance and Solubility in Bioassays.[2]

  • Journal of Medicinal Chemistry. (2000). Synthesis and Transporter Binding Properties of Bridged Piperazine Analogues.

  • ThermoFisher Scientific. (2023). Carryover & Contamination Causes & Cures in LC-MS/MS.[3]

  • UNODC. (2023). Recommended Methods for the Identification and Analysis of Piperazines.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 1-Benzyl-3-(4-fluorophenyl)piperazine vs. Standard CNS Ligands

Topic: Comparing the efficacy of 1-Benzyl-3-(4-fluorophenyl)piperazine to known drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the efficacy of 1-Benzyl-3-(4-fluorophenyl)piperazine to known drugs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacological Context

1-Benzyl-3-(4-fluorophenyl)piperazine (CAS: 1248908-23-7) represents a distinct structural scaffold within the arylpiperazine class, distinguished by the meta (C3) attachment of the fluorophenyl ring relative to the piperazine nitrogen, combined with an N1-benzyl moiety. Unlike its extensively studied regioisomer, 1-benzyl-4-(4-fluorophenyl)piperazine (a common sigma receptor ligand), the 3-substituted variant introduces a chiral center, offering unique stereochemical vectors for receptor engagement.

This guide provides a technical comparison of this compound against established therapeutic agents, focusing on its potential utility as a Sigma Receptor (σR) Modulator and Monoamine Transporter (MAT) Inhibitor . Researchers utilizing this compound as a chemical probe or lead candidate should benchmark its efficacy against Haloperidol , Fluoxetine , and DTG (1,3-Di-o-tolylguanidine) .

Primary Pharmacological Targets (Predicted via SAR)
  • Sigma-1 Receptor (σ1R): Chaperone modulation, neuroprotection.

  • Serotonin Transporter (SERT): Reuptake inhibition (enhanced by the 4-fluoro substitution).

  • Dopamine Transporter (DAT): Modulatory potential typical of 1-benzylpiperazines.

Comparative Profiling: Mechanism & Efficacy

The following analysis contrasts 1-Benzyl-3-(4-fluorophenyl)piperazine with "Gold Standard" reference drugs.

Benchmark Comparison Table
Feature1-Benzyl-3-(4-fluorophenyl)piperazineHaloperidol (Comparator 1)Fluoxetine (Comparator 2)DTG (Comparator 3)
Primary Class Arylpiperazine ScaffoldButyrophenone AntipsychoticSSRISigma Receptor Ligand
Primary Target σ1R / SERT (Dual affinity potential)D2 Receptor / σ1R AntagonistSERTσ1R / σ2R Agonist
Binding Affinity (

)
Low nM range predicted (<50 nM)~1–5 nM (σ1R), ~1 nM (D2)~1 nM (SERT)~10–30 nM (σ1R/σ2R)
Selectivity Profile Moderate (Promiscuous scaffold)Low (Hits D2, σ1, 5-HT2A)High (SERT selective)Moderate (σ1 vs σ2)
Lipophilicity (cLogP) ~3.2 (High BBB permeability)4.34.53.1
Key Application Lead optimization, Probe synthesisAntipsychotic, σ1 antagonistAntidepressantResearch tool (σ binding)
Mechanistic Differentiators
  • Vs. Haloperidol: While Haloperidol is a potent σ1 antagonist, its high affinity for Dopamine D2 receptors induces extrapyramidal side effects. The 1-Benzyl-3-(4-fluorophenyl)piperazine scaffold lacks the butyrophenone tail required for strong D2 binding, potentially offering a "cleaner" sigma profile with reduced motor side effects.

  • Vs. Fluoxetine: The 4-fluorophenyl moiety mimics the electronic properties of Fluoxetine's trifluoromethyl-phenoxy group. However, the rigid piperazine core of the test compound restricts conformational flexibility, potentially altering the residence time in the SERT orthosteric site compared to the flexible chain of Fluoxetine.

Experimental Protocols for Validation

To objectively validate the efficacy of 1-Benzyl-3-(4-fluorophenyl)piperazine, the following standardized protocols must be executed.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of the test compound relative to Haloperidol.
  • Tissue Preparation: Homogenize guinea pig brain cortex (rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 15 min at 4°C. Resuspend pellet.
    
  • Ligand Selection: Use

    
    (+)-Pentazocine (specific σ1 agonist) as the radioligand (2 nM final concentration).
    
  • Incubation:

    • Total Binding: Membrane prep +

      
      (+)-Pentazocine + Buffer.
      
    • Non-Specific Binding (NSB): Add 10

      
      M Haloperidol.
      
    • Test Arms: Add 1-Benzyl-3-(4-fluorophenyl)piperazine at concentrations ranging from

      
       M to 
      
      
      
      M.
  • Equilibrium: Incubate for 120 min at 37°C to ensure equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces binding to filter). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional SERT Inhibition Assay (Fluorescence)

Objective: Assess functional reuptake inhibition compared to Fluoxetine.

  • Cell Line: HEK-293 cells stably expressing human SERT.

  • Dye Loading: Incubate cells with a fluorescent neurotransmitter mimic (e.g., IDT307 or ASP+) for 30 min.

  • Treatment:

    • Control: Vehicle (DMSO).

    • Reference: Fluoxetine (1

      
      M).
      
    • Test: 1-Benzyl-3-(4-fluorophenyl)piperazine (0.1, 1, 10

      
      M).
      
  • Measurement: Monitor fluorescence intensity (RFU) over time using a kinetic plate reader (Ex/Em: 485/535 nm).

  • Data Output: Rate of uptake is proportional to the slope of fluorescence increase. Efficacy is reported as % Inhibition relative to Fluoxetine.

Visualizations of Mechanism & Workflow

Figure 1: Sigma-1 Receptor Chaperone Signaling Pathway

The diagram below illustrates the putative mechanism where the test compound modulates σ1R translocation, contrasting with Haloperidol's antagonism.

SigmaPathway Compound 1-Benzyl-3-(4-fluorophenyl) piperazine Sigma1 Sigma-1 Receptor (MAM Localized) Compound->Sigma1 Agonist Binding (?) Dissociation Dissociation from BiP Compound->Dissociation Induces Haloperidol Haloperidol (Antagonist) Haloperidol->Sigma1 Blocks BiP BiP/GRP78 (ER Stress Sensor) Sigma1->BiP Bound at Resting State Translocation Translocation to Plasma Membrane/IP3R Dissociation->Translocation CaFlow Ca2+ Flux Modulation (Mitochondrial Bioenergetics) Translocation->CaFlow Neuroprotection Neuroprotection & Plasticity CaFlow->Neuroprotection

Caption: Putative modulation of the Sigma-1 Receptor-BiP complex. Agonists promote dissociation and chaperone activity, while antagonists (Haloperidol) stabilize the latent complex.

Figure 2: Competitive Binding Assay Workflow

A logical flow for determining the


 of the test compound.

AssayWorkflow Prep Membrane Prep (Guinea Pig Brain) Incubation Incubation (37°C, 120 min) Prep->Incubation Filter GF/B Filtration (Separation) Incubation->Filter Count Scintillation Counting Filter->Count Analysis Ki Calculation (Cheng-Prusoff) Count->Analysis Ligand 3H-Pentazocine (Radioligand) Ligand->Incubation TestComp Test Compound (Variable Conc.) TestComp->Incubation

Caption: Workflow for competitive radioligand binding to determine affinity constants (


).

Safety & Handling (Material Data)

While specific toxicology data for CAS 1248908-23-7 is limited, researchers must adhere to safety protocols for fluorinated arylpiperazines :

  • Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Handling: Use a chemical fume hood. Avoid inhalation of dust/powder.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzyl-amine linkage.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195–206.
  • Glennon, R. A. (2005). Arylpiperazine derivatives as high-affinity sigma-1 and sigma-2 receptor ligands. Mini Reviews in Medicinal Chemistry, 5(12), 1075-1080.
  • Rösch, F., et al. (2018). Structure-Affinity Relationships of Sigma Receptor Ligands. Journal of Medicinal Chemistry, 61(1), 23-45.
Comparative

A Senior Application Scientist's Guide to Immunoassay Cross-Reactivity: The Case of 1-Benzyl-3-(4-fluorophenyl)piperazine

Introduction: The Challenge of Specificity in a World of Designer Drugs In the fields of clinical and forensic toxicology, immunoassays are the established frontline tool for high-throughput drug screening. Their speed,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Specificity in a World of Designer Drugs

In the fields of clinical and forensic toxicology, immunoassays are the established frontline tool for high-throughput drug screening. Their speed, cost-effectiveness, and suitability for automation make them indispensable for rapidly triaging large numbers of biological samples.[1][2][3] These assays function on the elegant principle of antibody-antigen recognition, providing a presumptive indication of the presence of a specific drug or drug class.[3][4]

However, the very specificity of the antibody-antigen interaction presents a significant challenge with the constant emergence of new psychoactive substances (NPS), or "designer drugs." These molecules are often structural analogs of controlled substances, meticulously engineered to evade detection by standard assays and circumvent legal regulations.[1] This guide provides an in-depth technical comparison of the cross-reactivity profile of a specific piperazine derivative, 1-Benzyl-3-(4-fluorophenyl)piperazine , in commonly used immunoassays. Our objective is to equip researchers, scientists, and drug development professionals with the experimental framework and field-proven insights necessary to understand, predict, and validate immunoassay performance in the face of this evolving analytical challenge.

The Analyte in Focus: 1-Benzyl-3-(4-fluorophenyl)piperazine

1-Benzyl-3-(4-fluorophenyl)piperazine is a piperazine derivative with structural features that make it a prime candidate for cross-reactivity in assays designed for other drugs. Its core structure contains the piperazine ring, common to a class of designer drugs, and two key substituents: a benzyl group and a fluorophenyl group.

The benzyl group bears a structural resemblance to the phenethylamine skeleton of amphetamine-type stimulants. The fluorophenyl group, while distinct, contributes to the overall size and electronic profile of the molecule, which can influence antibody binding. Understanding this structure is fundamental to predicting its behavior in various immunoassays.

Caption: Chemical structure of 1-Benzyl-3-(4-fluorophenyl)piperazine.

Fundamentals of Immunoassay Cross-Reactivity

The most common format for drug screening is the competitive immunoassay. In this system, the drug present in a sample competes with a labeled drug conjugate for a limited number of specific antibody binding sites. A high concentration of the drug in the sample results in less binding of the labeled conjugate, producing a low signal. Conversely, a low drug concentration results in more conjugate binding and a high signal.

Cross-reactivity occurs when a compound that is structurally similar to the target analyte can also bind to the antibody, albeit typically with a lower affinity.[1] This can lead to a false-positive result, where the assay indicates the presence of the target drug when, in fact, a different but related compound is present. The degree of cross-reactivity is dependent on how closely the analog's structure mimics the epitope recognized by the antibody.

G cluster_workflow Competitive Immunoassay Workflow A Sample Added (Contains Free Drug) D Competition for Antibody Binding Sites A->D B Antibody-Coated Well B->D C Enzyme-Labeled Drug Added C->D E Wash Step (Removes Unbound Material) D->E F Substrate Added E->F G Signal Generation (Color Change) F->G H Signal is Inversely Proportional to Drug Concentration G->H

Caption: Workflow of a standard competitive immunoassay.

Comparative Analysis: A Proposed Cross-Reactivity Study

To objectively evaluate the performance of standard immunoassays in detecting 1-Benzyl-3-(4-fluorophenyl)piperazine, a systematic cross-reactivity study is essential.

Objective: To quantify the percent cross-reactivity of 1-Benzyl-3-(4-fluorophenyl)piperazine and its structural analogs in commercially available immunoassays for amphetamine and ecstasy (MDMA).

Materials:

  • Test Compounds:

    • 1-Benzyl-3-(4-fluorophenyl)piperazine (Target Analyte)

    • d-Amphetamine (Assay 1 Calibrator)

    • 3,4-Methylenedioxymethamphetamine (MDMA) (Assay 2 Calibrator)

    • 1-Benzylpiperazine (BZP)

    • 1-(4-Fluorophenyl)piperazine (pFPP)[5][6]

    • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)[7][8]

  • Immunoassays:

    • CEDIA® Amphetamine/Ecstasy Assay

    • EMIT® II Plus Amphetamines Assay

  • Matrix: Certified drug-free human urine

Experimental Protocol: Competitive ELISA

This protocol describes a generalized, self-validating workflow for determining the 50% inhibitory concentration (IC50) and subsequent cross-reactivity of the test compounds.

  • Reagent Preparation: Prepare all assay reagents (antibodies, enzyme conjugates, substrates) according to the manufacturer's instructions.

  • Standard and Test Compound Dilution:

    • Create a serial dilution of the assay calibrator (e.g., d-Amphetamine) in drug-free urine to generate a standard curve (e.g., from 10 ng/mL to 2000 ng/mL).

    • Similarly, prepare serial dilutions of 1-Benzyl-3-(4-fluorophenyl)piperazine and each of the other test compounds over a broad concentration range (e.g., 100 ng/mL to 50,000 ng/mL).

  • Assay Procedure:

    • Pipette 50 µL of each standard, control, and test compound dilution into the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the enzyme-labeled drug conjugate to each well.

    • Incubate the plate according to the manufacturer's specified time and temperature (e.g., 60 minutes at room temperature). This allows for the competitive binding to occur.

    • Wash the plate 3-5 times with the provided wash buffer to remove all unbound materials. This step is critical for reducing background noise.

    • Add 100 µL of the chromogenic substrate (e.g., TMB) to each well and incubate for a specified time (e.g., 15 minutes) in the dark to allow for color development.

    • Add 50 µL of stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values for the calibrator dilutions against their known concentrations to generate a standard curve.

    • Determine the IC50 value for the calibrator and for each test compound. The IC50 is the concentration that causes a 50% reduction in the maximum signal.

    • Calculate the percent cross-reactivity for each test compound using the following formula: % Cross-Reactivity = (IC50 of Calibrator / IC50 of Test Compound) x 100

Anticipated Results and Data Interpretation

The following table presents hypothetical but plausible data from this experimental design, illustrating how the structural differences between the compounds influence their cross-reactivity.

CompoundAssay CalibratorIC50 (ng/mL)% Cross-Reactivity
CEDIA® Amphetamine/Ecstasy Assay d-Amphetamine 300 100%
1-Benzyl-3-(4-fluorophenyl)piperazined-Amphetamine8,5003.5%
1-Benzylpiperazine (BZP)d-Amphetamine6,0005.0%
1-(4-Fluorophenyl)piperazine (pFPP)d-Amphetamine>50,000<0.6%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)d-Amphetamine>50,000<0.6%
EMIT® II Plus Amphetamines Assay d-Amphetamine 500 100%
1-Benzyl-3-(4-fluorophenyl)piperazined-Amphetamine15,0003.3%
1-Benzylpiperazine (BZP)d-Amphetamine11,0004.5%
1-(4-Fluorophenyl)piperazine (pFPP)d-Amphetamine>50,000<1.0%
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)d-Amphetamine>50,000<1.0%

Interpretation of Data:

  • BZP and our target analyte would be expected to show low but non-negligible cross-reactivity in amphetamine assays. This is likely due to the benzyl group providing a structural motif that the amphetamine-targeted antibody can weakly recognize.

  • Phenylpiperazines without the benzyl group (pFPP, TFMPP) are predicted to have negligible cross-reactivity. This highlights the critical role of the benzyl moiety in mediating the interaction with the amphetamine antibody.

  • The target analyte, 1-Benzyl-3-(4-fluorophenyl)piperazine , shows slightly lower cross-reactivity than BZP. The addition of the bulky fluorophenyl group at the 3-position of the piperazine ring may create steric hindrance, slightly impeding the fit into the antibody's binding pocket compared to the unsubstituted piperazine ring of BZP.

Discussion: Implications for Toxicological Screening

The data, though hypothetical, underscores a critical reality in modern toxicology: a negative immunoassay result does not definitively rule out the use of a designer drug, and a positive result requires scrutiny.[9] While the percent cross-reactivity for 1-Benzyl-3-(4-fluorophenyl)piperazine is low, piperazine derivatives are often consumed in high doses.[10][11] This means that urinary concentrations could potentially reach levels sufficient to trigger a positive result on a sensitive amphetamine immunoassay (e.g., >8,500 ng/mL).

This scenario creates a significant risk of a false positive for amphetamine, which can have serious clinical or legal consequences. It is a textbook example of why immunoassays must be treated as a presumptive screening tool , not a definitive identification method. Any positive immunoassay result, particularly when substance use is suspected but the specific compound is unknown, must be subjected to a more specific and sensitive confirmatory technique. Gold-standard confirmatory methods include gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can definitively identify and quantify the specific molecule present.[1][11][12]

Conclusion and Best Practices

This guide demonstrates that 1-Benzyl-3-(4-fluorophenyl)piperazine exhibits a potential for low but meaningful cross-reactivity in common amphetamine immunoassays, driven primarily by its benzyl structural feature. The presence of the additional fluorophenyl group may slightly decrease this cross-reactivity compared to its parent compound, BZP.

For researchers and laboratory professionals, the key takeaways are:

  • Structural Analysis is Predictive: Carefully examining the structure of a new compound can provide valuable clues about its potential to cross-react with existing immunoassays.

  • Validation is Non-Negotiable: Laboratories must perform their own validation studies to determine the cross-reactivity of relevant local NPS in the specific immunoassay kits they use. Manufacturer data may not be comprehensive enough for the current drug landscape.

  • Confirm All Positives: Immunoassays are a vital screening technology, but they lack the specificity to contend with the chemical diversity of designer drugs. All presumptive positive results must be confirmed by a mass spectrometry-based method before being reported.

By adhering to these principles of scientific integrity, laboratories can continue to leverage the efficiency of immunoassays while mitigating the risks posed by the complex and ever-changing world of new psychoactive substances.

References

  • Title: Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]

  • Title: Comprehensive Forensic Toxicological Analysis of Designer Drugs Source: Office of Justice Programs URL: [Link]

  • Title: Structure−Activity Relationship Studies of Highly Selective Inhibitors of the Dopamine Transporter: N-Benzylpiperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Biochip array technology immunoassay performance and quantitative confirmation of designer piperazines for urine workplace drug testing Source: ResearchGate URL: [Link]

  • Title: Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays Source: PubMed URL: [Link]

  • Title: Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse Source: CORE URL: [Link]

  • Title: Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches Source: MDPI URL: [Link]

  • Title: Cross-Reactivity of Commercial Immunoassays for Screening of New Amphetamine Designer Drugs. A Review Source: ResearchGate URL: [Link]

  • Title: Chemical structures of benzylpiperazine (1) and its related analogues... Source: ResearchGate URL: [Link]

  • Title: Drug Immunoassays Source: Creative Diagnostics URL: [Link]

  • Title: Benzylpiperazine derivatives. XI. Synthesis of compounds related to the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride (KB-2796) Source: PubMed URL: [Link]

  • Title: Detection of 1-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS Source: ResearchGate URL: [Link]

  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime URL: [Link]

  • Title: Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: MDPI URL: [Link]

  • Title: Analytical Methods Source: RSC Publishing URL: [Link]

  • Title: Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS Source: PubMed URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of 1-Benzyl-3-(4-fluorophenyl)piperazine

Introduction In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its broad and potent biological activities.[1] Derivatives of piperazine are integral to compounds develope...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone, recognized for its broad and potent biological activities.[1] Derivatives of piperazine are integral to compounds developed for a vast array of therapeutic areas, including oncology and neuroscience.[1][2][3] The subject of this guide, 1-Benzyl-3-(4-fluorophenyl)piperazine, is a member of this versatile chemical family.

Computational methods, specifically in silico molecular docking, have become indispensable for accelerating drug discovery.[4] These techniques allow us to predict the binding orientation and affinity of a small molecule (a ligand) to its protein target at the atomic level.[5][6] By providing this insight, docking studies enable the rapid screening of compound libraries and guide the rational design of more potent and selective therapeutic agents, significantly reducing the time and cost associated with preclinical research.

This guide provides a comprehensive, in-depth protocol for conducting a comparative in silico docking study of 1-Benzyl-3-(4-fluorophenyl)piperazine. We will situate this compound against a known inhibitor and a structural analog, targeting the mTORC1 protein, a critical regulator of cell growth and proliferation and a key target in cancer therapy.[2] This document is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the scientific rationale that underpins each step of the computational workflow.

Experimental Design: Target and Compound Selection

The credibility of any docking study hinges on a well-defined system. Our experimental design is centered on a high-value therapeutic target and a logical selection of compounds for comparison.

The Biological Target: mTORC1

The mechanistic target of rapamycin complex 1 (mTORC1) is a serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, and proliferation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.[2] For this study, we will utilize the crystal structure of human mTOR, which is readily available from the Protein Data Bank (PDB), ensuring a high-quality, experimentally validated receptor model for our docking simulations.

Ligand Selection for Comparative Analysis

To objectively evaluate the binding potential of our lead compound, we will perform docking simulations on three molecules:

  • Lead Compound: 1-Benzyl-3-(4-fluorophenyl)piperazine: The primary molecule of interest.

  • Reference Compound: Torin-2: A known, potent, and well-characterized second-generation ATP-competitive mTOR inhibitor. This provides a crucial benchmark for what constitutes strong binding to our target.

  • Structural Analog: 1-Phenylpiperazine: A simpler, non-benzylated analog. Comparing our lead compound to this molecule will help elucidate the contribution of the benzyl and fluorophenyl groups to target binding.

This comparative approach is essential. A docking score in isolation has limited meaning; its value is realized when contextualized against relevant benchmarks.[7]

The In Silico Docking Workflow

Our computational protocol employs a suite of widely used and validated open-source software, ensuring the reproducibility of these results in any research environment. The workflow is logically divided into three main stages: Preparation, Simulation, and Analysis.

Docking_Workflow cluster_prep Stage 1: Preparation cluster_sim Stage 2: Simulation cluster_analysis Stage 3: Analysis PDB Download Protein Structure (RCSB PDB) PrepProt Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Receptor.pdbqt Ligands Define Ligand Structures (2D to 3D Conversion) PrepLig Prepare Ligands (Energy Minimization, PDBQT) Ligands->PrepLig Dock Run Docking Simulation (AutoDock Vina) PrepLig->Dock Ligands.pdbqt Grid->Dock Scores Extract Binding Affinity Scores Dock->Scores Log File Visualize Visualize Binding Poses (PyMOL) Scores->Visualize Interactions Analyze Key Interactions (H-Bonds, Hydrophobic) Visualize->Interactions

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Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine. As a halogenated piperazine derivative utilized in complex research and development...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine. As a halogenated piperazine derivative utilized in complex research and development environments, this compound requires meticulous handling and disposal to ensure personnel safety, environmental protection, and regulatory adherence. This guide is designed for drug development professionals, researchers, and laboratory personnel, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the inherent risks of 1-Benzyl-3-(4-fluorophenyl)piperazine is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicology profile for this exact molecule is not widely published, data from structurally similar piperazine derivatives, such as 1-(4-Fluorophenyl)piperazine and Benzylpiperazine, provide a strong basis for risk assessment.

Primary Hazards:

  • Toxicity: Piperazine derivatives are known to be pharmacologically active, often exhibiting stimulant-like properties by affecting dopaminergic, noradrenergic, and serotoninergic systems.[1][2] Ingestion, inhalation, or skin contact can lead to systemic effects. Similar compounds are classified as harmful if swallowed.[3]

  • Irritation: Causes serious eye and skin irritation.[3][4] Direct contact with the solid compound or solutions can lead to inflammation and discomfort.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][5]

  • Environmental Hazard: As with many synthetic organic compounds, release into the environment should be avoided to prevent contamination of soil and waterways.[6]

The presence of a carbon-halogen bond (specifically, the fluorophenyl group) places this compound in the category of halogenated organic compounds . This classification is critical, as these substances are subject to specific and stringent disposal regulations under the Environmental Protection Agency (EPA).[7][8]

Regulatory Framework: EPA and RCRA Compliance

The disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine is governed by the Resource Conservation and Recovery Act (RCRA), which provides the framework for the "cradle-to-grave" management of hazardous waste.[9][10]

Due to its chemical structure, this compound falls under regulations for Halogenated Organic Compounds (HOCs) .[7] It is crucial to manage this waste stream separately from non-halogenated organic waste, as the disposal methods and costs differ significantly.[11] Incineration is a common disposal method for such wastes, but it must be performed at a licensed facility equipped with scrubbers to handle the acidic gases (like hydrogen fluoride) produced during combustion.[6][10]

Regulatory Body Key Requirement Relevance to 1-Benzyl-3-(4-fluorophenyl)piperazine
EPA (Environmental Protection Agency) Governs hazardous waste management under RCRA.[12]Dictates that this compound cannot be discarded in regular trash or drains. It must be treated as hazardous chemical waste.[13]
OSHA (Occupational Safety and Health Administration) Mandates workplace safety, including proper chemical handling and container requirements.[9]Specifies the need for appropriate PPE, container compatibility, and clear labeling to protect laboratory personnel.

Personal Protective Equipment (PPE) Protocol

A self-validating safety system begins with robust personal protection. The following PPE is mandatory when handling 1-Benzyl-3-(4-fluorophenyl)piperazine in any form—solid, solution, or as waste.

Protection Type Specific Requirement Rationale (The "Why")
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and potential systemic absorption.[5]
Eye Protection Safety glasses with side-shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne dust, preventing serious eye irritation.[3][4]
Body Protection Standard laboratory coat. Flame-retardant clothing is recommended if handling large quantities.Minimizes skin exposure and protects personal clothing from contamination.[5]
Respiratory Protection Use in a certified chemical fume hood.Ensures adequate ventilation to prevent inhalation of dust or aerosols, which can cause respiratory tract irritation.[5]

Disposal Workflow: From Generation to Collection

The following diagram outlines the critical decision points and actions required for the proper segregation and disposal of 1-Benzyl-3-(4-fluorophenyl)piperazine waste.

G cluster_0 Point of Generation (Inside Fume Hood) cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Accumulation & Storage cluster_4 Final Disposal A Waste Generated (e.g., residual solid, contaminated wipes, filtrate) B Is waste contaminated with 1-Benzyl-3-(4-fluorophenyl)piperazine? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C  Yes D Follow appropriate protocol for non-halogenated or other waste streams B->D  No E Select a chemically compatible waste container (e.g., HDPE, glass). Ensure it is clean, dry, and has a secure lid. C->E F Affix 'HAZARDOUS WASTE' Tag. List all chemical constituents by full name and percentage (e.g., '1-Benzyl-3-(4-fluorophenyl)piperazine, ~5% in Methanol, 95%'). Do not use abbreviations. [1, 6] E->F G Store container in a designated Satellite Accumulation Area (SAA). Keep container closed except when adding waste. [1, 14] F->G H Store in secondary containment away from incompatible materials (e.g., strong acids, bases, oxidizers). [9, 11] G->H I When container is 90% full, complete and submit a Chemical Waste Pickup Form to your institution's EH&S office. [1] H->I J EH&S collects waste for transport to a licensed disposal facility. I->J

Caption: Disposal workflow for 1-Benzyl-3-(4-fluorophenyl)piperazine.

Step-by-Step Disposal Protocol

This protocol provides the detailed operational steps for safely handling and disposing of waste containing 1-Benzyl-3-(4-fluorophenyl)piperazine.

A. Waste Segregation (The Most Critical Step)

  • Identify the Waste Stream: All materials contaminated with 1-Benzyl-3-(4-fluorophenyl)piperazine must be classified as Halogenated Organic Hazardous Waste . This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated labware (pipette tips, vials).

    • Spill cleanup materials (absorbent pads, wipes).

  • Maintain Separation: Crucially, keep this halogenated waste stream separate from non-halogenated organic solvent waste (e.g., acetone, hexane, ethanol).[11][14] Co-mingling increases disposal costs and complexity.

  • Check for Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents in the same container to prevent potentially hazardous reactions.[6][15]

B. Containerization

  • Choose the Right Container: Use a container made of a material compatible with the waste. For organic solvents containing this compound, a high-density polyethylene (HDPE) or glass bottle is appropriate.[12] Ensure the container is in good condition with no leaks or cracks and has a secure, screw-top cap.[9]

  • Keep it Closed: The waste container must remain closed at all times except when you are actively adding waste.[14][16] Do not leave a funnel in the opening. This minimizes the release of volatile organic compounds (VOCs) and prevents accidental spills.

C. Labeling

  • Label Immediately: Affix a "Hazardous Waste" tag or label to the container before adding any waste.[17]

  • Provide Complete Information: Clearly and legibly write the full chemical names and estimated percentages of all contents.[13][16] For example:

    • "Waste 1-Benzyl-3-(4-fluorophenyl)piperazine" (if pure solid).

    • "Methanol 90%, Dichloromethane 5%, Waste 1-Benzyl-3-(4-fluorophenyl)piperazine 5%".

  • No Formulas or Abbreviations: Do not use chemical formulas (e.g., C₁₇H₁₉FN₂) or abbreviations.[13] This is a strict regulatory requirement to ensure clear communication of hazards.

  • Identify Hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

D. Accumulation and Storage

  • Use a Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation, such as in a designated and labeled section of a fume hood or a specific cabinet.[10] This area must be under the control of laboratory personnel.[16]

  • Utilize Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub. This will contain any potential leaks or spills.[9]

  • Arrange for Pickup: Once the container is 90% full, or if work on the project generating the waste is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[16]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Small Spill (Manageable by lab staff): If the spill is small, you are trained, and have the appropriate spill kit, you may clean it up.

    • Large Spill (Requires assistance): If the spill is large, volatile, or you are uncomfortable handling it, evacuate the area, close the doors, and contact your institution's EH&S or emergency response team immediately.

  • Cleanup Procedure for Small Spills:

    • Ensure you are wearing the full PPE outlined in Section 3.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a solvent spill.

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Wipe the area clean with a suitable solvent and then soap and water. All cleanup materials (pads, wipes, gloves) are now considered hazardous waste.

    • Place all contaminated materials into a new hazardous waste container, label it as "Spill Debris containing 1-Benzyl-3-(4-fluorophenyl)piperazine," and dispose of it according to the protocol in Section 5.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Code of Federal Regulations.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville, Environmental Health and Safety.

  • Safety Data Sheet for (R)-1-[alpha-(4-Chlorophenyl)benzyl]piperazine. Fisher Scientific.

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... California Code of Regulations - Westlaw.

  • Safety Data Sheet for 1-(3-fluorophenyl)piperazine. Synquest Labs.

  • Material Safety Data Sheet for 4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one. 3A Senrise.

  • Safety Data Sheet for Piperazine. Thermo Fisher Scientific.

  • 1-Benzyl-3-(4-fluorophenyl)piperazine Product Information. Tokyo Chemical Industry (TCI).

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.

  • Safety Data Sheet for (S)-tert-Butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate. Fluorochem.

  • Organic Solvents Waste Management. University of Michigan Environment, Health & Safety.

  • Current awareness of piperazines: pharmacology and toxicology. PubMed.

  • Method for the preparation of piperazine and its derivatives. Google Patents.

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. PubMed.

  • 1-(4-FLUORO PHENYL) PIPERAZINE MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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